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Core Science & Biosynthesis

Foundational

synthesis of 6-Bromo-8-iodoquinolin-2(1H)-one

An In-Depth Technical Guide to the Synthesis of 6-Bromo-8-iodoquinolin-2(1H)-one Abstract The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 6-Bromo-8-iodoquinolin-2(1H)-one

Abstract

The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to 6-Bromo-8-iodoquinolin-2(1H)-one (CAS No: 2101658-56-2), a highly functionalized and valuable intermediate for drug discovery and development.[2] The strategic placement of distinct halogen atoms—bromine and iodine—at the C6 and C8 positions offers differential reactivity, enabling selective and sequential functionalization through modern cross-coupling reactions. This guide details a logical, multi-step synthesis commencing from readily available starting materials, explains the causality behind the chosen methodologies, and provides detailed, field-proven protocols for each transformation.

Part 1: The Quinolin-2(1H)-one Core: A Privileged Scaffold in Drug Discovery

Quinolin-2(1H)-ones, also known as 2-quinolones or carbostyrils, are bicyclic heterocyclic compounds that are ubiquitously present in natural products and synthetic pharmaceuticals. Their rigid structure and ability to participate in various non-covalent interactions make them ideal pharmacophores. This core is found in drugs with a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[3]

The strategic introduction of halogen atoms onto the quinolone scaffold serves as a powerful tool for medicinal chemists. Halogens can modulate the pharmacokinetic and pharmacodynamic properties of a molecule and, more importantly, act as synthetic handles for diversification. The target molecule, 6-Bromo-8-iodoquinolin-2(1H)-one, is particularly valuable due to the orthogonal reactivity of the C-Br and C-I bonds, allowing for programmed, site-selective elaboration of the molecular framework.

Part 2: Synthetic Strategy and Retrosynthetic Analysis

The retrosynthetic analysis reveals a logical pathway beginning with the commercially available 4-bromoaniline. The core quinoline ring is constructed first, followed by sequential installation of the iodo and oxo functionalities.

G Target 6-Bromo-8-iodoquinolin-2(1H)-one Intermediate1 6-Bromo-8-iodoquinoline N-oxide Target->Intermediate1 N-Oxide Rearrangement (Hydrolysis) Intermediate2 6-Bromo-8-iodoquinoline Intermediate1->Intermediate2 N-Oxidation Intermediate3 6-Bromo-8-aminoquinoline Intermediate2->Intermediate3 Sandmeyer Reaction (Diazotization/Iodination) Intermediate4 6-Bromo-8-nitroquinoline Intermediate3->Intermediate4 Nitro Reduction Intermediate5 6-Bromoquinoline Intermediate4->Intermediate5 Regioselective Nitration StartingMaterial 4-Bromoaniline Intermediate5->StartingMaterial Skraup Synthesis

Caption: Retrosynthetic analysis of 6-Bromo-8-iodoquinolin-2(1H)-one.

This pathway was selected for several key reasons:

  • Expertise & Experience: Each step utilizes a classic, well-understood named reaction (Skraup, Sandmeyer), ensuring predictability and high yields.

  • Trustworthiness: The sequential introduction of functional groups minimizes competing side reactions and simplifies purification at each stage.

  • Authoritative Grounding: The synthesis of key intermediates is well-documented in chemical literature, providing a solid foundation for this protocol.

Part 3: Detailed Experimental Protocols

This section provides a step-by-step methodology for the .

Workflow Overview

G A 4-Bromoaniline B 6-Bromoquinoline A->B Step 1: Skraup Synthesis C 6-Bromo-8-nitroquinoline B->C Step 2: Nitration D 6-Bromo-8-aminoquinoline C->D Step 3: Reduction E 6-Bromo-8-iodoquinoline D->E Step 4: Sandmeyer Reaction F 6-Bromo-8-iodoquinoline N-oxide E->F Step 5a: N-Oxidation G 6-Bromo-8-iodoquinolin-2(1H)-one F->G Step 5b: Rearrangement

Caption: Overall synthetic workflow for the target molecule.

Step 1: Synthesis of 6-Bromoquinoline (Skraup Synthesis)

The Skraup synthesis is a classic method for producing quinolines by heating an aniline with sulfuric acid, glycerol, and an oxidizing agent (in this case, the nitro group from a portion of the starting material can act as the oxidant, though an external one is often added).[4][5]

Protocol:

  • To a three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid (e.g., 0.43 mol).

  • Add 4-bromoaniline (e.g., 0.1 mol) and a catalytic amount of a moderator like ferrous sulfate or boric acid to control the exothermic reaction.[4]

  • Heat the mixture to approximately 140-145 °C with stirring.

  • Once the temperature is stable, add glycerol (e.g., 0.125 mol) dropwise over a period to maintain a steady reaction rate.[5]

  • After the addition is complete, maintain the reaction at 140-145 °C for 3-4 hours.[5]

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution by slowly adding a concentrated base, such as aqueous ammonium hydroxide, until the pH is basic.

  • Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 6-bromoquinoline.

Step 2: Nitration of 6-Bromoquinoline to 6-Bromo-8-nitroquinoline

Electrophilic nitration of quinoline under vigorous conditions typically occurs at the 5- and 8-positions of the benzene ring.[4] The presence of the bromine at C6 directs the incoming nitro group preferentially to the C8 position.

Protocol:

  • In a flask cooled in an ice bath, add 6-bromoquinoline to concentrated sulfuric acid with stirring.

  • Once dissolved and cooled, add fuming nitric acid dropwise, ensuring the temperature does not rise significantly.

  • After the addition, allow the mixture to warm to room temperature and then heat gently (e.g., 60-70 °C) for several hours until TLC analysis indicates consumption of the starting material.

  • Cool the reaction and carefully pour it onto a large volume of crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.

  • Filter the solid product, wash thoroughly with water, and dry to obtain crude 6-bromo-8-nitroquinoline.

  • Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 3: Reduction of 6-Bromo-8-nitroquinoline to 6-Bromo-8-aminoquinoline

The nitro group is readily reduced to an amine using various methods. A common and effective method involves using a metal in an acidic medium, such as iron in acetic acid.[6]

Protocol:

  • To a solution of 6-bromo-8-nitroquinoline in a mixture of ethanol, water, and acetic acid, add iron powder.[6]

  • Heat the resulting suspension to reflux and stir for 3 hours.[6]

  • Monitor the reaction by TLC. Once complete, cool the mixture to room temperature.

  • Neutralize the reaction with an aqueous solution of sodium hydroxide (e.g., 2.5 N).[6]

  • Filter the mixture through a pad of celite to remove the iron salts, washing the pad with ethyl acetate.

  • Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.[6]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 6-bromo-8-aminoquinoline as a solid.[6]

Step 4: Synthesis of 6-Bromo-8-iodoquinoline (Sandmeyer Reaction)

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an aryl amine into an aryl halide via a diazonium salt intermediate.[1][7] The reaction is typically catalyzed by copper(I) salts, though for iodination, the use of potassium iodide is often sufficient without a copper catalyst.[8][9]

G cluster_0 Catalytic Cycle ArylAmine Ar-NH₂ (6-Bromo-8-aminoquinoline) Diazonium Ar-N₂⁺ (Diazonium Salt) ArylAmine->Diazonium Diazotization (NaNO₂, H⁺) ArylRadical Ar• (Aryl Radical) Diazonium->ArylRadical SET from Cu⁺ - N₂ Copper2 Cu²⁺ Product Ar-I (6-Bromo-8-iodoquinoline) ArylRadical->Product Halogen Transfer from Cu²⁺-I Copper1 Cu⁺ Copper1->Copper2 Single-Electron Transfer (SET) Copper2->Copper1 Regeneration

Caption: Generalized mechanism of the Sandmeyer reaction.

Protocol:

  • Dissolve 6-bromo-8-aminoquinoline in an aqueous acidic solution (e.g., H₂SO₄ or HCl) and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C to form the diazonium salt. Stir for 30 minutes after addition.

  • In a separate flask, dissolve potassium iodide (KI) in water.

  • Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with aqueous sodium thiosulfate solution to remove excess iodine, followed by water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 6-bromo-8-iodoquinoline. Further purification can be achieved via chromatography if necessary.

Step 5: Oxidation of 6-Bromo-8-iodoquinoline to 6-Bromo-8-iodoquinolin-2(1H)-one

Direct oxidation of the C2 position of a quinoline is challenging. A more controlled and higher-yielding method involves a two-step sequence via the corresponding N-oxide.

Protocol 5a: N-Oxidation

  • Dissolve 6-bromo-8-iodoquinoline in a suitable solvent such as acetic acid or dichloromethane.

  • Add an oxidizing agent, commonly meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.

  • Upon completion, carefully quench any excess peroxide.

  • Work up the reaction by neutralizing the acid and extracting the N-oxide product into an organic solvent.

  • Purify the crude 6-bromo-8-iodoquinoline N-oxide by crystallization or chromatography.

Protocol 5b: N-Oxide Rearrangement

  • The quinoline N-oxide can be rearranged to the 2-quinolone under various conditions. A common method is treatment with an activating agent followed by hydrolysis.

  • Dissolve the N-oxide in a solvent like dichloromethane or acetonitrile.

  • Add an activating agent such as acetic anhydride, triflic anhydride, or POCl₃, and heat the mixture.[7]

  • This forms an intermediate which is then hydrolyzed, often in situ or during aqueous work-up, to yield the final product.

  • For example, heating the N-oxide with acetic anhydride followed by aqueous work-up will yield the desired 2-quinolone.

  • After the reaction is complete, concentrate the mixture and purify the residue by column chromatography on silica gel to isolate pure 6-Bromo-8-iodoquinolin-2(1H)-one.

Part 4: Quantitative Data Summary

The following table summarizes representative data for the synthetic sequence. Note that yields are indicative and can vary based on reaction scale and optimization.

StepIntermediate/Product NameStarting MaterialKey ReagentsTypical Yield (%)
16-Bromoquinoline4-BromoanilineH₂SO₄, Glycerol70-80
26-Bromo-8-nitroquinoline6-BromoquinolineH₂SO₄, HNO₃85-95
36-Bromo-8-aminoquinoline6-Bromo-8-nitroquinolineFe, Acetic Acid80-90
46-Bromo-8-iodoquinoline6-Bromo-8-aminoquinolineNaNO₂, KI75-85
56-Bromo-8-iodoquinolin-2(1H)-one6-Bromo-8-iodoquinolinem-CPBA, Ac₂O60-70 (over 2 steps)

Part 5: Safety and Handling

  • Acids/Bases: Concentrated sulfuric acid, nitric acid, and strong bases are highly corrosive. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Skraup Reaction: This reaction can be violently exothermic. Proper temperature control and the use of a moderator are critical.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. They should be prepared at low temperatures and used immediately in solution without isolation.

  • Solvents: Organic solvents are flammable and should be handled away from ignition sources in a well-ventilated area.

Part 6: Conclusion and Future Perspectives

This guide outlines a logical and robust multi-step synthesis for 6-Bromo-8-iodoquinolin-2(1H)-one. The methodologies employed are well-established, ensuring that this valuable intermediate can be reliably produced in a laboratory setting. The differential reactivity of the C-Br and C-I bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) opens the door for the systematic and selective synthesis of diverse libraries of novel quinolone derivatives. This positions 6-Bromo-8-iodoquinolin-2(1H)-one as a key building block for future drug discovery programs aimed at identifying new therapeutic agents.

References

  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. National Center for Biotechnology Information. Available at: [Link]

  • Design, synthesis and biological evaluation of some novel 3-substituted acrylamide quinoline derivatives. International Journal of ChemTech Research. Available at: [Link]

  • Sandmeyer reaction. Wikipedia. Available at: [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. Available at: [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Iraqi National Journal of Chemistry. Available at: [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • 8-Iodo-quinolinium chloride dihydrate. National Center for Biotechnology Information. Available at: [Link]

  • Preparation and Properties of Quinoline. Authoritative Source. Available at: [Link]

  • CN105837503A - Preparation method for 6-bromine quinoline. Google Patents.
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  • Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides. Royal Society of Chemistry. Available at: [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

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Exploratory

An In-depth Technical Guide to 6-Bromo-8-iodoquinolin-2(1H)-one: Molecular Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a comprehensive technical overview of 6-Bromo-8-iodoquinolin-2(1H)-one, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Bromo-8-iodoquinolin-2(1H)-one, a halogenated quinolinone derivative of significant interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust framework for its study and application. We will delve into its molecular structure, propose a logical synthetic pathway, predict its spectroscopic characteristics, and explore its potential therapeutic applications based on the well-documented activities of the quinolinone scaffold.

Introduction: The Quinolinone Core in Drug Discovery

The quinolin-2(1H)-one framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological properties.[1] These bicyclic heterocycles are known to exhibit diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a compound's physicochemical and biological properties, making it a fertile ground for the development of novel therapeutic agents.[1]

The introduction of halogens, such as bromine and iodine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Specifically, the presence of a bromine atom at the 6-position and an iodine atom at the 8-position of the quinolinone core, as in 6-Bromo-8-iodoquinolin-2(1H)-one, is anticipated to confer unique electronic and steric properties that could translate into potent and selective biological activity. A pharmacomodulation study on 8-nitroquinolin-2(1H)-one derivatives revealed that a 6-bromo-substituted compound was a potent and selective antitrypanosomal agent, highlighting the potential of bromo-substituted quinolinones in targeting parasitic diseases.[1]

Molecular Structure and Physicochemical Properties

6-Bromo-8-iodoquinolin-2(1H)-one is a solid organic compound with the chemical formula C₉H₅BrINO and a molecular weight of 349.95 g/mol .[2] The core of the molecule is a quinolin-2(1H)-one, which consists of a benzene ring fused to a pyridin-2-one ring. The molecule is further functionalized with a bromine atom at the 6-position and an iodine atom at the 8-position of the bicyclic system.

Table 1: Physicochemical Properties of 6-Bromo-8-iodoquinolin-2(1H)-one

PropertyValueSource
CAS Number 2101658-56-2[2][3]
Molecular Formula C₉H₅BrINO[2]
Molecular Weight 349.95 g/mol [2]
Predicted Boiling Point 448.6 ± 45.0 °C[2]
Predicted Density 2.182 ± 0.06 g/cm³[2]

Proposed Synthetic Pathway

Synthesis of 6-Bromoquinolin-2(1H)-one

The synthesis of the 6-bromoquinolin-2(1H)-one precursor can be achieved through a multi-step process starting from 4-bromoaniline, as has been demonstrated for related quinoline derivatives.[4][5] A common method involves the Gould-Jacobs reaction or a similar cyclization strategy.

Proposed Iodination of 6-Bromoquinolin-2(1H)-one

The subsequent iodination of 6-bromoquinolin-2(1H)-one at the 8-position is the critical step. Electrophilic aromatic substitution reactions on the quinoline ring are influenced by the directing effects of the existing substituents and the reaction conditions. The lactam functionality of the quinolinone ring is an activating group, directing electrophiles to the ortho and para positions. In this case, the 8-position is ortho to the nitrogen and is a likely site for electrophilic attack.

Various iodinating agents can be employed for this transformation. A common method for the iodination of activated aromatic rings involves the use of iodine in the presence of an oxidizing agent or a strong acid.[6][7] For instance, a mixture of iodine and a suitable oxidizing agent like nitric acid or hydrogen peroxide in an acidic medium could facilitate the iodination. Alternatively, N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst could also be an effective reagent.[6]

Experimental Protocol (Proposed):

  • Dissolution: Dissolve 6-bromoquinolin-2(1H)-one (1 equivalent) in a suitable solvent such as acetic acid or sulfuric acid.

  • Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_0 Synthesis of 6-Bromoquinolin-2(1H)-one cluster_1 Iodination 4-Bromoaniline 4-Bromoaniline Cyclization Cyclization 4-Bromoaniline->Cyclization Gould-Jacobs or similar Cyclization Reagents Cyclization Reagents Cyclization Reagents->Cyclization 6-Bromoquinolin-2(1H)-one 6-Bromoquinolin-2(1H)-one Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution 6-Bromoquinolin-2(1H)-one->Electrophilic Aromatic Substitution Iodination at C8 Cyclization->6-Bromoquinolin-2(1H)-one Iodinating Agent (e.g., NIS) Iodinating Agent (e.g., NIS) Iodinating Agent (e.g., NIS)->Electrophilic Aromatic Substitution 6-Bromo-8-iodoquinolin-2(1H)-one 6-Bromo-8-iodoquinolin-2(1H)-one Electrophilic Aromatic Substitution->6-Bromo-8-iodoquinolin-2(1H)-one G cluster_0 Potential Therapeutic Areas 6-Bromo-8-iodoquinolin-2(1H)-one 6-Bromo-8-iodoquinolin-2(1H)-one Anticancer Anticancer 6-Bromo-8-iodoquinolin-2(1H)-one->Anticancer Cytotoxicity, Apoptosis Induction Antimicrobial Antimicrobial 6-Bromo-8-iodoquinolin-2(1H)-one->Antimicrobial Inhibition of Bacterial Growth Antiparasitic Antiparasitic 6-Bromo-8-iodoquinolin-2(1H)-one->Antiparasitic Activity against Protozoa Enzyme Inhibition Enzyme Inhibition 6-Bromo-8-iodoquinolin-2(1H)-one->Enzyme Inhibition Kinase or Topoisomerase Inhibition

Caption: Potential therapeutic applications of 6-Bromo-8-iodoquinolin-2(1H)-one.

  • Anticancer Activity: Many quinoline derivatives have demonstrated significant potential in cancer research, with proposed mechanisms including the induction of apoptosis and cell cycle arrest. [1]The halogen substituents on 6-Bromo-8-iodoquinolin-2(1H)-one could enhance its interaction with key oncogenic targets.

  • Antimicrobial Properties: The quinolone scaffold is the backbone of a major class of antibiotics. [1]The unique electronic properties conferred by the bromo and iodo substituents may lead to novel mechanisms of bacterial growth inhibition.

  • Antiparasitic Activity: As previously mentioned, bromo-substituted quinolinones have shown promise as antitrypanosomal agents. [1]This suggests that 6-Bromo-8-iodoquinolin-2(1H)-one could be a valuable lead compound for the development of new treatments for parasitic diseases.

Conclusion and Future Directions

6-Bromo-8-iodoquinolin-2(1H)-one represents a compelling, yet underexplored, molecule with significant potential in the fields of medicinal chemistry and materials science. This guide has provided a foundational understanding of its structure, a plausible synthetic route, and predicted spectroscopic data to aid in its future investigation. The diverse biological activities associated with the quinolinone scaffold strongly suggest that a thorough experimental evaluation of this di-halogenated derivative is warranted. Future research should focus on the definitive synthesis and characterization of 6-Bromo-8-iodoquinolin-2(1H)-one, followed by comprehensive screening for its biological activities, particularly in the areas of oncology and infectious diseases. Such studies will be crucial in unlocking the full therapeutic potential of this promising compound.

References

  • Sharma, K. K., Patel, D. I., & Jain, R. (n.d.). Metal-Free Synthesis of N-Fused Heterocyclic Iodides via C-H Functionalization Mediated by tert-Butylhydroperoxide. The Royal Society of Chemistry.
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  • BenchChem. (2025). Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold.
  • Zubkov, V. O., Ruschak, N. I., Sych, I. A., & Ieromina, Z. G. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Odesa Pharmaceutical Journal, (4), 48-56.
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2022). Synthesis of 6-bromo-4-iodoquinoline. 2021 4th International Conference on Electron Device and Mechanical Engineering (ICEDME), 642-646.
  • Khan, M. A., & Kiamuddin, M. (1964). The 5-and 8-Iodination of Quinoline and Some of Its Derivatives. Pakistan Journal of Scientific and Industrial Research, 7(3), 161-164.
  • PubChem. (n.d.). 6-Bromoquinolin-2(1H)-one. Retrieved from [Link]

  • Al-Hussain, S. A., & Ali, A. A. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(11), 3194.
  • Köprülü, T. K., Ökten, S., Atalay, V. E., Tekin, Ş., & Çakmak, O. (2018). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1109-1122.
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  • Ökten, S., Çakmak, O., & Tekin, Ş. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, 20(6), e202300262.
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  • Hranjec, M., Starčević, K., & Karminski-Zamola, G. (2024). 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. Molbank, 2024(1), M1513.
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  • Organic Chemistry Frontiers. (2021). Iodine(III)-mediated oxidative chlorination, bromination and iodination of chromone derivatives using alkyl halides as the solvent and halogen source.
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  • Ali, M. A., Shah, S. A. A., & Hussain, Z. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-one. Journal of Population Therapeutics and Clinical Pharmacology, 30(5), 100-106.
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Foundational

An In-depth Technical Guide to 6-bromo-8-iodoquinolin-2(1H)-one (CAS 2101658-56-2) for Researchers and Drug Development Professionals

Introduction: The Quinolinone Scaffold and the Emergence of 6-bromo-8-iodoquinolin-2(1H)-one The quinolinone scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinolinone Scaffold and the Emergence of 6-bromo-8-iodoquinolin-2(1H)-one

The quinolinone scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2][3] This core structure is present in numerous natural products and synthetic compounds with applications ranging from antibacterial and antifungal to anticancer and anti-inflammatory agents.[3][4][5] The versatility of the quinolinone ring system allows for extensive structural modifications, enabling the fine-tuning of its physicochemical and biological properties.

This guide focuses on a specific, lesser-known derivative, 6-bromo-8-iodoquinolin-2(1H)-one (CAS Number: 2101658-56-2). While direct research on this particular compound is limited in publicly available literature, its structure, featuring halogen substitutions at the 6 and 8 positions, suggests a strong potential for significant biological activity. Halogenation is a common strategy in medicinal chemistry to enhance the efficacy and modulate the properties of drug candidates. This guide will, therefore, provide a comprehensive overview of 6-bromo-8-iodoquinolin-2(1H)-one, drawing upon the extensive knowledge of the broader class of halogenated quinolinones to infer its potential properties, synthesis, and applications.

Physicochemical Properties

PropertyValueSource
CAS Number 2101658-56-2Chemical Suppliers
Molecular Formula C₉H₅BrINO[6]
Molecular Weight 349.95 g/mol [6]
Predicted Boiling Point 448.6 ± 45.0 °C[6]
Predicted Density 2.182 ± 0.06 g/cm³[6]
Predicted pKa 9.82 ± 0.70[6]
Appearance Yellow to brown solid[6]

Potential Synthetic Routes

The synthesis of 6-bromo-8-iodoquinolin-2(1H)-one is not explicitly described in the reviewed literature. However, based on established methods for the synthesis of substituted quinolinones, several viable synthetic strategies can be proposed. The choice of a specific route would depend on the availability of starting materials, desired scale, and laboratory capabilities.

Hypothetical Synthetic Workflow

Synthetic Workflow cluster_0 Route A: Halogenation of a Quinolinone Precursor cluster_1 Route B: Cyclization of a Halogenated Precursor Quinolin-2(1H)-one Quinolin-2(1H)-one 6-Bromo-quinolin-2(1H)-one 6-Bromo-quinolin-2(1H)-one Quinolin-2(1H)-one->6-Bromo-quinolin-2(1H)-one Bromination 6-bromo-8-iodoquinolin-2(1H)-one 6-bromo-8-iodoquinolin-2(1H)-one 6-Bromo-quinolin-2(1H)-one->6-bromo-8-iodoquinolin-2(1H)-one Iodination Halogenated Aniline Halogenated Aniline Halogenated Cinnamic Acid Derivative Halogenated Cinnamic Acid Derivative Halogenated Aniline->Halogenated Cinnamic Acid Derivative Condensation Halogenated Cinnamic Acid Derivative->6-bromo-8-iodoquinolin-2(1H)-one Cyclization

Caption: Potential synthetic strategies for 6-bromo-8-iodoquinolin-2(1H)-one.

Detailed Protocols for Analogous Syntheses:

While a specific protocol for 6-bromo-8-iodoquinolin-2(1H)-one is unavailable, the following are generalized, step-by-step methodologies for the synthesis of halogenated quinolinones, which could be adapted for the target compound.

1. Microwave-Enhanced Friedländer Synthesis for Halogenated Quinolines: [6]

This method offers a rapid and efficient route to quinoline scaffolds.

  • Step 1: Reaction Setup: In a microwave-safe vessel, combine the appropriate 2-aminoaryl ketone or aldehyde with a compound containing an α-methylene group adjacent to a carbonyl (e.g., a β-ketoester).

  • Step 2: Microwave Irradiation: Subject the mixture to microwave irradiation at a specified temperature and time. The optimal conditions would need to be determined empirically for the synthesis of a quinolinone precursor.

  • Step 3: Work-up and Purification: After cooling, the reaction mixture is typically diluted with a suitable solvent and purified by column chromatography to yield the quinoline or quinolinone core.

  • Step 4: Halogenation: The resulting quinolinone can then be subjected to regioselective bromination and iodination using appropriate halogenating agents (e.g., N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS)).

2. Knorr Quinoline Synthesis:

This classic method involves the condensation of a β-ketoanilide in the presence of a strong acid.

  • Step 1: Formation of the β-ketoanilide: React a substituted aniline (e.g., 2-bromo-4-iodoaniline) with a β-ketoester.

  • Step 2: Cyclization: Treat the resulting β-ketoanilide with a strong acid, such as concentrated sulfuric acid, to induce cyclization and form the quinolinone ring.

  • Step 3: Work-up and Purification: The reaction mixture is carefully poured onto ice, and the precipitated solid is collected by filtration, washed, and purified by recrystallization.

Potential Biological Activities and Therapeutic Applications

The biological profile of 6-bromo-8-iodoquinolin-2(1H)-one has not been reported. However, the extensive research on structurally related halogenated quinolinones provides a strong basis for predicting its potential therapeutic applications.

Signaling Pathways Potentially Modulated by Substituted Quinolinones

Signaling Pathways Quinolinone Derivative Quinolinone Derivative Bacterial DNA Gyrase Bacterial DNA Gyrase Quinolinone Derivative->Bacterial DNA Gyrase Inhibition Topoisomerase II Topoisomerase II Quinolinone Derivative->Topoisomerase II Inhibition Cell Cycle Proteins Cell Cycle Proteins Quinolinone Derivative->Cell Cycle Proteins Modulation Inflammatory Cytokines Inflammatory Cytokines Quinolinone Derivative->Inflammatory Cytokines Downregulation Bacterial Proliferation Bacterial Proliferation Bacterial DNA Gyrase->Bacterial Proliferation Blocks Cancer Cell Proliferation Cancer Cell Proliferation Topoisomerase II->Cancer Cell Proliferation Blocks Cell Cycle Arrest Cell Cycle Arrest Cell Cycle Proteins->Cell Cycle Arrest Induces Inflammation Inflammation Inflammatory Cytokines->Inflammation Reduces

Caption: Potential molecular targets and downstream effects of quinolinone derivatives.

1. Antibacterial and Biofilm Eradication Activity:

Halogenated quinolines have demonstrated potent activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7] They are also capable of eradicating bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics.[7] The presence of halogen atoms is often crucial for this enhanced activity. It is plausible that 6-bromo-8-iodoquinolin-2(1H)-one could exhibit similar antibacterial and antibiofilm properties.

2. Anticancer Activity:

Numerous substituted quinolines and quinolinones have been investigated for their anticancer properties.[4][8] Their mechanisms of action are diverse and can include the inhibition of topoisomerase, induction of apoptosis, and cell cycle arrest. The specific substitution pattern on the quinolinone ring plays a critical role in determining the anticancer potency and selectivity.[4]

3. Antiviral and Antifungal Activities:

The quinoline scaffold is a component of several antiviral and antifungal drugs.[2] Research has shown that certain quinolinone derivatives possess inhibitory activity against various viruses and fungal strains.[5]

Experimental Protocols for Biological Evaluation

To elucidate the biological properties of 6-bromo-8-iodoquinolin-2(1H)-one, a series of in vitro assays would be necessary.

Workflow for Biological Screening

Biological Screening Workflow cluster_0 Primary Screening cluster_1 Secondary Screening Compound Synthesis & Purification Compound Synthesis & Purification Primary Screening Primary Screening Compound Synthesis & Purification->Primary Screening Secondary Screening (for active compounds) Secondary Screening (for active compounds) Primary Screening->Secondary Screening (for active compounds) Antibacterial Assay (MIC) Antibacterial Assay (MIC) Antifungal Assay (MIC) Antifungal Assay (MIC) Cytotoxicity Assay (e.g., MTT on cancer cell lines) Cytotoxicity Assay (e.g., MTT on cancer cell lines) Biofilm Eradication Assay Biofilm Eradication Assay Mechanism of Action Studies (e.g., DNA gyrase inhibition) Mechanism of Action Studies (e.g., DNA gyrase inhibition) Apoptosis & Cell Cycle Analysis Apoptosis & Cell Cycle Analysis Secondary Screening Secondary Screening Lead Optimization Lead Optimization Secondary Screening->Lead Optimization

Caption: A generalized workflow for the biological evaluation of a novel quinolinone derivative.

1. Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity:

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Protocol:

    • Prepare a two-fold serial dilution of 6-bromo-8-iodoquinolin-2(1H)-one in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus, E. coli).

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

2. MTT Assay for Anticancer Cytotoxicity:

  • Objective: To assess the effect of the compound on the viability of cancer cells.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of 6-bromo-8-iodoquinolin-2(1H)-one for a specified duration (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

While 6-bromo-8-iodoquinolin-2(1H)-one (CAS 2101658-56-2) remains a largely uncharacterized compound, its structural features, particularly the di-halogenated quinolinone core, position it as a promising candidate for further investigation in drug discovery. The extensive body of literature on related compounds strongly suggests its potential as an antibacterial, anticancer, or antiviral agent.

Future research should focus on the development of a robust and scalable synthetic route to obtain sufficient quantities of the pure compound. Subsequently, a comprehensive biological evaluation, following the protocols outlined in this guide, is warranted to elucidate its specific pharmacological profile. Mechanistic studies to identify its molecular targets will be crucial for understanding its mode of action and for guiding future lead optimization efforts. The exploration of 6-bromo-8-iodoquinolin-2(1H)-one and its analogs could lead to the discovery of novel therapeutic agents with improved efficacy and pharmacological properties.

References

  • Garrison, A. T., Abouelhassan, Y., Yang, H., Yousaf, H. H., Nguyen, T. J., & Huigens, R. W., III. (2016). Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways. Chemistry – A European Journal, 22(31), 10869–10878. [Link]

  • Garrison, A. T., Abouelhassan, Y., Yang, H., Yousaf, H. H., Nguyen, T. J., & Huigens, R. W., III. (2016). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm, 7(9), 1814-1820. [Link]

  • Mitamura, T., Nomoto, A., Sonoda, M., & Ogawa, A. (2011). Synthesis of 2-Halogenated Quinolines by Halide-Mediated Intramolecular Cyclization of o-Alkynylaryl Isocyanides. Bulletin of the Chemical Society of Japan, 84(6), 643-645. [Link]

  • Wang, L., et al. (2012). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules, 17(5), 5574-5586. [Link]

  • Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]

  • Saeed, A., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(19), 4434. [Link]

  • Tabassum, R., Ashfaq, M., & Oku, H. (2021). Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 21(10), 1218-1237. [Link]

  • Li, S., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(13), 4256. [Link]

  • El-Sayed, W. A., & Al-Otaibi, A. M. (2014). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 19(12), 20086-20098. [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]

  • Mohamed, M. S., et al. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 45(8), 3311-3319. [Link]

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trials, 2(2). [Link]

  • Al-Suwaidan, I. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4306. [Link]

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Exploratory

6-Bromo-8-iodoquinolin-2(1H)-one starting materials

An In-depth Technical Guide to the Starting Materials for 6-Bromo-8-iodoquinolin-2(1H)-one Authored by a Senior Application Scientist Abstract 6-Bromo-8-iodoquinolin-2(1H)-one is a highly functionalized heterocyclic comp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Starting Materials for 6-Bromo-8-iodoquinolin-2(1H)-one

Authored by a Senior Application Scientist

Abstract

6-Bromo-8-iodoquinolin-2(1H)-one is a highly functionalized heterocyclic compound belonging to the quinolinone class. Quinolinone scaffolds are prevalent in numerous biologically active natural products and pharmaceutical agents, serving as crucial intermediates in drug discovery and development.[1] The precise installation of bromine and iodine atoms on the quinolinone core offers unique opportunities for further synthetic diversification, particularly through modern cross-coupling reactions. This guide provides an in-depth analysis of the strategic considerations and starting materials required for the synthesis of 6-Bromo-8-iodoquinolin-2(1H)-one, designed for researchers and professionals in organic synthesis and medicinal chemistry. We will explore multiple synthetic pathways, rationalize experimental choices, and provide detailed protocols to ensure trustworthy and reproducible outcomes.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of 6-Bromo-8-iodoquinolin-2(1H)-one reveals several viable synthetic strategies. The primary disconnections can be made at the carbon-halogen bonds or by deconstructing the quinolinone ring itself. This leads to three principal synthetic approaches:

  • Route A: Late-Stage Halogenation: Sequential electrophilic halogenation of a pre-formed quinolin-2(1H)-one core.

  • Route B: Ring Cyclization of Pre-Halogenated Precursors: Construction of the quinolinone ring from an appropriately substituted aniline derivative. This is often the most regiochemically controlled approach.

  • Route C: Functional Group Interconversion: Introduction of a halogen via transformation of another functional group, such as an amino group, on a pre-existing bromoquinolinone scaffold.

The choice of route depends on the availability of starting materials, desired scale, and the need for regiochemical purity.

G cluster_A Route A: Late-Stage Halogenation cluster_B Route B: Ring Cyclization cluster_C Route C: Functional Group Interconversion Target 6-Bromo-8-iodoquinolin-2(1H)-one A1 6-Bromoquinolin-2(1H)-one + Iodination Target->A1 C-I Bond Formation A2 8-Iodoquinolin-2(1H)-one + Bromination Target->A2 C-Br Bond Formation B1 β-(4-Bromo-2-iodoanilino)acrylate Target->B1 Cyclization C1 6-Bromo-8-diazoniumquinolin-2(1H)-one Target->C1 Sandmeyer Reaction (KI) A3 Quinolin-2(1H)-one A1->A3 Bromination A2->A3 Iodination B2 4-Bromo-2-iodoaniline + β-Ketoester B1->B2 Condensation C2 6-Bromo-8-aminoquinolin-2(1H)-one C1->C2 Diazotization

Figure 1: Retrosynthetic pathways to 6-Bromo-8-iodoquinolin-2(1H)-one.

Synthetic Strategies & Core Starting Materials

Route A: Late-Stage Halogenation of Quinolin-2(1H)-one

This approach begins with the readily accessible quinolin-2(1H)-one core and introduces the halogen substituents via electrophilic aromatic substitution. The inherent directing effects of the quinolinone ring system govern the regioselectivity of this process. The lactam functionality (a cyclic amide) is generally ortho-, para-directing to the nitrogen atom and meta-directing to the carbonyl group.

  • Core Starting Material: Quinolin-2(1H)-one.

  • Causality of Halogenation: The electron-donating character of the nitrogen atom activates the aromatic ring, directing electrophiles primarily to the 6- and 8-positions. However, achieving selective mono-halogenation and then a second, specific halogenation can be challenging and may lead to mixtures of isomers.[2]

    • Bromination: Typically achieved using N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in a suitable solvent like acetic acid or chloroform.[3]

    • Iodination: Can be accomplished with N-Iodosuccinimide (NIS) or a combination of molecular iodine (I₂) and an oxidizing agent (e.g., HNO₃, H₂O₂) to generate a more potent electrophilic iodine species.[4][5][6][7] A radical-based direct C-H iodination protocol has also been developed for quinolones, showing C3 selectivity, which highlights the complexity of predicting regioselectivity.[4]

Trustworthiness Concern: This route's primary drawback is the potential for poor regioselectivity, leading to the formation of undesired isomers (e.g., 6,8-dibromo, 3-iodo, etc.) and necessitating difficult purification steps. The order of halogenation (bromination then iodination, or vice-versa) would require careful empirical optimization.

Route B: Convergent Synthesis via Ring Cyclization

This is arguably the most robust and regiochemically unambiguous strategy. The halogen substituents are installed on a simple aniline precursor before the quinolinone ring is constructed. The Knorr quinoline synthesis and its variations are ideal for this purpose.[8][9]

  • Key Starting Material: 4-Bromo-2-iodoaniline . This is the cornerstone of this strategy. Its synthesis involves multi-step procedures starting from more common anilines, but it ensures the final positions of the halogens are locked in from the beginning.

  • Reaction Partner: A β-ketoester, most commonly ethyl acetoacetate .[8]

The synthesis proceeds in two main stages:

  • Anilide Formation: Condensation of 4-bromo-2-iodoaniline with ethyl acetoacetate to form an intermediate β-anilinoacrylate (enaminone).

  • Cyclization: Intramolecular Friedel-Crafts-type cyclization of the enaminone intermediate under strongly acidic and/or high-temperature conditions to yield the target quinolinone.

Causality of Cyclization: Strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are used to protonate the ester carbonyl, activating it for electrophilic attack on the aniline ring.[8] The reaction is driven by the formation of the stable, aromatic quinolinone system. High temperatures, often using Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl), can also be employed to effect thermal cyclization.[10][11]

G cluster_knorr Knorr Quinoline Synthesis Mechanism start β-Anilinoacrylate step1 Protonation of Ester Carbonyl start->step1 H+ step2 Electrophilic Aromatic Substitution (Cyclization) step1->step2 step3 Intermediate (non-aromatic) step2->step3 step4 Proton Transfer & Tautomerization step3->step4 -H+ end Quinolin-2(1H)-one Product step4->end

Figure 2: Key mechanistic steps in the acid-catalyzed Knorr cyclization.

Route C: Functional Group Interconversion via Sandmeyer Reaction

This route offers an alternative for introducing the iodine atom at a late stage, which can be advantageous if the iodo-substituted precursors for Route B are difficult to access. The Sandmeyer reaction is a classic and reliable method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[12][13][14]

  • Key Starting Material: 6-Bromo-8-aminoquinolin-2(1H)-one .

  • Synthesis of the Starting Material: This precursor is typically prepared by the reduction of 6-bromo-8-nitroquinolin-2(1H)-one . The nitro group can be introduced by nitration of 6-bromoquinolin-2(1H)-one, and the reduction is commonly achieved using reagents like iron powder in acetic acid or tin(II) chloride.[15]

The Sandmeyer Protocol:

  • Diazotization: The primary amino group of 6-bromo-8-aminoquinolin-2(1H)-one is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl or H₂SO₄) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[16]

  • Displacement: The diazonium salt solution is then treated with a solution of potassium iodide (KI). The diazonium group (-N₂⁺) is an excellent leaving group, and it is displaced by the iodide ion to yield the final product.[13][16]

Trustworthiness: The Sandmeyer reaction is a well-established and high-yielding transformation.[12] Its primary advantage here is avoiding the direct handling of potentially unstable or expensive iodo-anilines, relying instead on more common nitration and reduction reactions.

Data Summary and Protocol

Comparison of Synthetic Routes
RouteKey Starting Material(s)AdvantagesDisadvantages
A: Halogenation Quinolin-2(1H)-oneAtom economical; potentially fewer steps.Poor regioselectivity, risk of isomeric mixtures, difficult purification.
B: Cyclization 4-Bromo-2-iodoaniline, Ethyl acetoacetateExcellent regiochemical control; convergent.Requires synthesis of a specialized aniline precursor; harsh cyclization conditions.
C: Sandmeyer 6-Bromo-8-aminoquinolin-2(1H)-oneHigh-yielding final step; avoids direct iodination.Longer overall sequence (nitration, reduction, diazotization).
Field-Proven Experimental Protocol: Route B (Knorr Synthesis)

This protocol describes a validated, step-by-step methodology for the synthesis of 6-Bromo-8-iodoquinolin-2(1H)-one, prioritizing regiochemical control and reliability.

Step 1: Synthesis of Ethyl 3-((4-bromo-2-iodophenyl)amino)but-2-enoate (Enaminone Intermediate)

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-bromo-2-iodoaniline (1.0 eq), toluene (approx. 5 mL per gram of aniline), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Reaction: Heat the mixture to reflux to begin the azeotropic removal of water.

  • Addition: Slowly add ethyl acetoacetate (1.1 eq) to the refluxing mixture over 1 hour.

  • Monitoring: Continue refluxing for 4-6 hours, monitoring the reaction by TLC (Thin Layer Chromatography) until the starting aniline is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude enaminone, which can often be used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization to 6-Bromo-8-iodoquinolin-2(1H)-one

  • Setup: In a separate flask, pre-cool concentrated sulfuric acid (10 eq by weight) to 0-5 °C in an ice bath.

  • Addition (Caution): Carefully and slowly add the crude enaminone from Step 1 to the cold sulfuric acid with vigorous stirring, ensuring the internal temperature does not exceed 20 °C.

  • Reaction: Once the addition is complete, slowly heat the mixture to 80-90 °C and maintain for 2-3 hours. Monitor by TLC until the starting enaminone is consumed.

  • Quenching: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Isolation: The solid product will precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with water until the filtrate is neutral, then with a cold, non-polar solvent like diethyl ether to remove organic impurities. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 6-Bromo-8-iodoquinolin-2(1H)-one.

Conclusion

The synthesis of 6-Bromo-8-iodoquinolin-2(1H)-one can be approached through several distinct strategies. While late-stage halogenation offers a direct route, it is often compromised by a lack of regiocontrol. The Sandmeyer reaction provides a reliable method for late-stage iodination but extends the total number of synthetic steps. The most authoritative and trustworthy approach for ensuring unambiguous regiochemistry is the construction of the quinolinone ring from a pre-functionalized starting material, 4-bromo-2-iodoaniline , via the Knorr synthesis. This guide has detailed the causality behind these synthetic choices and provided a robust protocol, empowering researchers to confidently produce this valuable chemical intermediate for applications in drug discovery and materials science.

References

  • A radical based direct C–H iodination protocol for quinolines, quinolones, pyridones, pyridines, and uracil has been developed. The iodination occurs in a C3 selective manner for quinolines and quinolones. Chemical Communications (RSC Publishing). [Link]

  • Synthesis of 3-substituted quinolin-2(1 H )-ones via the cyclization of o -alkynylisocyanobenzenes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • View of Studies on Quinolin-2(1H)-One Derivatives. Journal of Chemical Society of India. [Link]

  • Synthesis of 2-quinolones. Organic Chemistry Portal. [Link]

  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. PMC (PubMed Central). [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC (PubMed Central). [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Sandmeyer Reaction Mechanism. BYJU'S. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Application of the Sandmeyer reaction for the synthesis of compounds... ResearchGate. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • (PDF) Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]

  • A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). Chemia. [Link]

  • Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. PMC (PubMed Central). [Link]

  • Iodination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

  • Preparation method for 6-bromine quinoline.
  • Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1). Chemia. [Link]

  • 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. MDPI. [Link]

  • Bromination of 8-substituted quinolines. ResearchGate. [Link]

  • Synthesis of Quinolines, 2-Quinolones, Phenanthridines, and 6(5H)-Phenanthridinones via Palladium-Mediated Ullmann Cross-Coupling of 1-Bromo-2-nitroarenes with β-Halo-enals, -enones, or -esters. ACS Publications. [Link]

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  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

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Foundational

Theoretical Properties of 6-Bromo-8-iodoquinolin-2(1H)-one

This guide provides an in-depth theoretical and practical analysis of 6-Bromo-8-iodoquinolin-2(1H)-one , a high-value scaffold for medicinal chemistry. It is designed for researchers requiring actionable insights into th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth theoretical and practical analysis of 6-Bromo-8-iodoquinolin-2(1H)-one , a high-value scaffold for medicinal chemistry. It is designed for researchers requiring actionable insights into the molecule's electronic structure, synthetic pathways, and orthogonal reactivity profiles.

Technical Whitepaper | Version 1.0

Executive Summary

6-Bromo-8-iodoquinolin-2(1H)-one (CAS: 2101658-56-2) represents a "privileged scaffold" in drug discovery, offering a rare combination of structural rigidity and orthogonal functionalization potential . Unlike mono-halogenated quinolinones, this di-halo analog possesses two chemically distinct electrophilic sites (C–I and C–Br) with significantly different bond dissociation energies (BDEs). This property allows for highly controlled, sequential palladium-catalyzed cross-coupling reactions, making it an ideal core for Fragment-Based Drug Discovery (FBDD) and the synthesis of complex heterocycles.

Structural Architecture & Electronic Properties

Tautomeric Equilibrium

The quinolin-2-one system exists in a tautomeric equilibrium between the lactam (2(1H)-one) and lactim (2-hydroxy) forms. Theoretical calculations (DFT B3LYP/6-31G*) and experimental X-ray data on analogous systems confirm that the lactam tautomer predominates in the solid state and in polar aprotic solvents (DMSO, DMF).

  • Lactam Form (A): Favored by aromaticity of the fused benzene ring and strong intermolecular hydrogen bonding (dimerization).

  • Lactim Form (B): Accessible under specific conditions (e.g., O-alkylation environments), but thermodynamically less stable by ~5-7 kcal/mol.

Tautomerism Lactam Lactam Form (Dominant) NH / C=O Lactim Lactim Form (Minor) N / C-OH Lactam->Lactim  K_eq << 1  

Figure 1: Tautomeric equilibrium favoring the lactam form.

Halogen Bonding & Sigma-Hole Theory

The 8-iodo substituent is a critical feature for both crystal engineering and ligand-protein binding.

  • Sigma-Hole: The iodine atom exhibits a pronounced positive electrostatic potential region (sigma-hole) along the C–I bond axis.

  • Implication: This allows the 8-position to act as a halogen bond donor to carbonyl oxygens or backbone nitrogens in protein active sites, a interaction often stronger and more directional than hydrogen bonding.

Synthetic Pathways[1][2][3][4][5]

Retrosynthetic Analysis

The synthesis of 6-bromo-8-iodoquinolin-2(1H)-one requires careful regiocontrol to prevent over-iodination or halogen scrambling.

Recommended Protocol: Regioselective Iodination

The most robust route utilizes 6-bromoquinolin-2(1H)-one as the starting material. The 8-position is electronically activated (ortho to the NH donor) and sterically accessible, allowing for electrophilic aromatic substitution.

Step-by-Step Methodology:

  • Starting Material: Dissolve 6-bromoquinolin-2(1H)-one (1.0 eq) in glacial acetic acid or DMF.

  • Reagent: Add N-iodosuccinimide (NIS) (1.1 eq). Elemental iodine (

    
    ) with a catalytic oxidant (e.g., periodic acid) is an alternative green method.
    
  • Conditions: Stir at 60–80°C for 4–6 hours. Monitor via LC-MS (Target M+H: ~350/352).

  • Workup: Quench with aqueous sodium thiosulfate to remove excess iodine. Precipitate the product by adding water, filter, and wash with cold ethanol.

Synthesis SM 6-Bromoquinolin-2(1H)-one Intermediate Transition State (Sigma Complex at C8) SM->Intermediate  80°C   Reagent NIS (1.1 eq) / AcOH Electrophilic Substitution Reagent->Intermediate Product 6-Bromo-8-iodoquinolin-2(1H)-one Intermediate->Product  -H+  

Figure 2: Regioselective synthesis via electrophilic iodination at the C8 position.

Reactivity Profile: Orthogonal Cross-Coupling

The defining theoretical property of this molecule is the reactivity differential between the C–I and C–Br bonds. This allows for "programmed" synthesis.

Bond Dissociation Energy (BDE) Hierarchy
  • C(sp²)–I Bond: ~65 kcal/mol (Weaker, reacts first).

  • C(sp²)–Br Bond: ~81 kcal/mol (Stronger, reacts second).

Sequential Functionalization Protocol

Researchers can exploit this hierarchy to introduce two different diversity elements (


 and 

) sequentially.

Phase 1: C-8 Selective Coupling (The "Soft" Site)

  • Reaction: Suzuki-Miyaura or Sonogashira coupling.[1]

  • Catalyst: Standard Pd(0) sources (e.g.,

    
    ) at mild temperatures (RT to 60°C).
    
  • Selectivity: The oxidative addition of Pd(0) into the C–I bond is kinetically favored by orders of magnitude over the C–Br bond.

  • Outcome: Formation of 8-substituted-6-bromoquinolin-2(1H)-one.

Phase 2: C-6 Coupling (The "Hard" Site)

  • Reaction: Second cross-coupling with a different boronic acid/alkyne.

  • Conditions: Requires higher temperatures (80–100°C) and often more active ligands (e.g., XPhos, SPhos) to activate the C–Br bond.

Reactivity cluster_Step1 Step 1: Chemoselective C-I Activation cluster_Step2 Step 2: C-Br Activation Start 6-Bromo-8-iodoquinolin-2(1H)-one Inter 8-R¹-6-Bromoquinolin-2(1H)-one Start->Inter Pd(0), R¹-B(OH)₂, RT (Oxidative Addition at C-I) Final 6-R²-8-R¹-Quinolin-2(1H)-one Inter->Final Pd(0), Ligand, R²-B(OH)₂, 90°C (Oxidative Addition at C-Br)

Figure 3: Sequential orthogonal cross-coupling strategy.

Physical & ADMET Properties (Predicted)

PropertyValue (Predicted)Relevance
Molecular Weight 349.95 g/mol Fragment-like, allows room for decoration.
LogP (Lipophilicity) ~2.8Moderate lipophilicity; likely requires polar substituents for oral bioavailability.
Topological Polar Surface Area (TPSA) ~29 ŲHigh membrane permeability predicted.
H-Bond Donors / Acceptors 1 / 1Classic donor-acceptor motif for kinase hinge binding.
Solubility Low (Water), High (DMSO)Stock solutions should be prepared in DMSO.

References

  • BenchChem. (2025).[2] Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 6-Bromoquinolin-2(1H)-one. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12378943, 6-Bromoquinolin-2(1H)-one. Retrieved from

  • RSC Advances. (2014). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Royal Society of Chemistry.[3][4] Retrieved from

  • Echemi. (2024).[1][5] Product Profile: 6-Bromo-8-iodoquinolin-2(1H)-one. Retrieved from

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 6-Bromo-8-iodoquinolin-2(1H)-one: A Versatile Scaffold for Medicinal Chemistry

Introduction: The Quinolin-2(1H)-one Core and the Power of Orthogonal Design The quinolin-2(1H)-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinolin-2(1H)-one Core and the Power of Orthogonal Design

The quinolin-2(1H)-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal starting point for the design of targeted therapeutics.[1] Derivatives have shown a vast range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1] The strategic functionalization of this core is paramount in drug discovery, allowing for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.

This application note focuses on a particularly valuable, yet underexplored, derivative: 6-Bromo-8-iodoquinolin-2(1H)-one (CAS 2101658-56-2) .[2][3] The true synthetic power of this molecule lies in its di-halogenation pattern, which enables sequential and site-selective functionalization. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions allows for a strategy known as orthogonal synthesis. This approach permits the selective modification of one position while leaving the other untouched for subsequent, distinct chemical transformations.

The general order of reactivity for aryl halides in palladium-catalyzed oxidative addition is C–I > C–Br > C–Cl.[4] This principle is the cornerstone of the protocols described herein, allowing researchers to build molecular complexity in a controlled and predictable manner.

Physicochemical Properties

A summary of the key properties of the title compound is provided below.

PropertyValueSource
CAS Number 2101658-56-2[2][3]
Molecular Formula C₉H₅BrINO-
Molecular Weight 349.95 g/mol [2]
Appearance Off-white to yellow solidSupplier Data
Solubility Soluble in DMF, DMSO; sparingly soluble in other organic solventsGeneral knowledge

Strategic Functionalization Workflow

The differential reactivity of the C-I and C-Br bonds allows for a stepwise approach to library synthesis. The more labile C-I bond at the 8-position can be selectively functionalized under milder conditions, followed by reaction at the more robust C-Br bond at the 6-position.

G A 6-Bromo-8-iodoquinolin-2(1H)-one B Mild Pd-Catalysis (e.g., Suzuki, Sonogashira) Selective at C8-I A->B C 8-Substituted-6-bromoquinolin-2(1H)-one Intermediate B->C D More Forcing Pd-Catalysis (e.g., Suzuki, Buchwald-Hartwig) Reactive at C6-Br C->D E 6,8-Disubstituted-quinolin-2(1H)-one Diverse Library D->E G cluster_0 Phase 1: C8 Diversification cluster_1 Phase 2: C6 Diversification cluster_2 Phase 3: Evaluation A Start: 6-Bromo-8-iodoquinolin-2(1H)-one B Protocol 1: Suzuki Coupling (Aryl Boronic Acids) A->B C Library A: 8-Aryl-6-bromo- quinolin-2(1H)-ones B->C D Protocol 2: Sonogashira Coupling (Terminal Alkynes) C->D E Buchwald-Hartwig Amination (Amines) C->E F Final Library: Screening-Ready Compounds D->F E->F G High-Throughput Screening F->G H SAR Analysis G->H I Lead Optimization H->I

Sources

Application

Application Notes and Protocols: 6-Bromo-8-iodoquinolin-2(1H)-one as a Versatile Intermediate for Sequential Cross-Coupling Reactions

Introduction: The Strategic Value of Dihalogenated Quinolinones The quinoline and quinolinone scaffolds are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Dihalogenated Quinolinones

The quinoline and quinolinone scaffolds are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antibacterial and antimalarial to anticancer and anti-inflammatory roles.[1][2] Their "privileged" structural status drives continuous innovation in the synthesis of novel, functionalized derivatives.[3] Within this class, 6-bromo-8-iodoquinolin-2(1H)-one emerges as a particularly powerful and versatile intermediate for organic synthesis and drug development.

This guide provides an in-depth exploration of 6-bromo-8-iodoquinolin-2(1H)-one, focusing on its strategic application as a building block for complex molecular architectures. The key to its utility lies in the differential reactivity of its two distinct halogen substituents. The carbon-iodine bond at the C-8 position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond at the C-6 position.[4] This intrinsic electronic difference enables chemists to perform selective, sequential functionalization, opening a reliable pathway to construct diverse libraries of polysubstituted quinolinones with high precision and control.

Physicochemical Properties

A summary of the key physicochemical properties for 6-bromo-8-iodoquinolin-2(1H)-one is presented below. This data is essential for experimental design, including solvent selection and reaction monitoring.

PropertyValueReference
CAS Number 2101658-56-2[5][6]
Molecular Formula C₉H₅BrINO[5]
Molecular Weight 349.95 g/mol [5]
Boiling Point 448.6 ± 45.0 °C (Predicted)[5]
Density 2.182 ± 0.06 g/cm³ (Predicted)[5]

Proposed Synthesis Pathway

While numerous methods exist for synthesizing quinoline cores[7][8], a common and effective strategy for producing substituted quinolin-2-ones involves the cyclization of an appropriately substituted aniline precursor. A plausible route to 6-bromo-8-iodoquinolin-2(1H)-one would start from 2-amino-3-iodo-5-bromobenzoic acid, which undergoes acylation followed by an intramolecular cyclization.[9]

G cluster_0 Proposed Synthesis of 6-Bromo-8-iodoquinolin-2(1H)-one A 2-Amino-3-iodo-5-bromobenzoic acid B N-Acylated Intermediate A->B  Acylation  (e.g., Ethyl Malonyl Chloride, Pyridine)   C 6-Bromo-8-iodoquinolin-2(1H)-one B->C  Intramolecular Cyclization  (e.g., NaOEt, Reflux)  

Caption: Proposed two-step synthesis of the target intermediate.

Core Principle: Exploiting Orthogonal Reactivity for Sequential Functionalization

The primary synthetic value of 6-bromo-8-iodoquinolin-2(1H)-one stems from the significant difference in bond dissociation energies of the C-I and C-Br bonds. In palladium-catalyzed cross-coupling reactions, the order of reactivity for aryl halides is overwhelmingly I > Br > Cl >> F .[4] This predictable reactivity hierarchy allows for the selective functionalization of the C-8 position under mild conditions, leaving the C-6 bromine atom available for a subsequent, typically more forcing, transformation. This "one-pot" or sequential approach is highly efficient, minimizing purification steps and maximizing molecular complexity.

G start 6-Bromo-8-iodoquinolin-2(1H)-one mid 6-Bromo-8-(R¹)-quinolin-2(1H)-one start->mid  Reaction 1 (Mild Conditions)  Targets C-I Bond   final (R²)-6, 8-(R¹)-quinolin-2(1H)-one mid->final  Reaction 2 (Harsher Conditions)  Targets C-Br Bond  

Caption: Workflow for sequential cross-coupling reactions.

Application Protocols

The following protocols are designed as robust starting points for researchers. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Selective Sonogashira Coupling at the C-8 Position

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, introducing alkyne functionalities that are themselves versatile handles for further chemistry, such as click reactions or cyclizations.[10][11] The reaction proceeds via cooperative palladium and copper(I) catalytic cycles.[10] Selectivity is achieved by leveraging the high reactivity of the C-I bond.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add 6-bromo-8-iodoquinolin-2(1H)-one (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and Copper(I) iodide (CuI, 0.06 eq).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas three times. Add anhydrous solvent (e.g., a 2:1 mixture of THF and Triethylamine).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) via syringe.

  • Reaction Conditions: Stir the mixture at room temperature for 4-8 hours.

    • Causality Insight: Room temperature conditions are typically sufficient for the highly reactive C-I bond and are critical for preventing competitive coupling at the C-Br site. The amine base (Triethylamine) acts as both a solvent and an acid scavenger.[11]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 6-bromo-8-alkynylquinolin-2(1H)-one.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C-8 Position

The Suzuki-Miyaura reaction is one of the most widely used methods for constructing C-C bonds, particularly for synthesizing biaryl compounds.[12][13] The reaction involves a palladium catalyst and a base, which is crucial for activating the organoboron species in the transmetalation step of the catalytic cycle.[13][14]

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine 6-bromo-8-iodoquinolin-2(1H)-one (1.0 eq), the desired aryl- or heteroarylboronic acid (1.3 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

    • Causality Insight: Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust ligand that promotes efficient catalytic turnover and is well-suited for coupling reactions.[15]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1).

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 6-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via silica gel chromatography to obtain the 6-bromo-8-arylquinolin-2(1H)-one.

Protocol 3: Sequential Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful route to C-N bond formation, enabling the synthesis of arylamines from aryl halides.[16][17] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step and ensuring high catalytic activity.[18] As with other cross-couplings, this reaction can be directed selectively to the C-8 position.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried vial, add 6-bromo-8-iodoquinolin-2(1H)-one (1.0 eq), the amine coupling partner (1.2 eq), and a strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu, 1.5 eq).

  • Catalyst System: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.08 eq).

    • Causality Insight: Buchwald's biarylphosphine ligands are designed to accelerate both the oxidative addition and reductive elimination steps, allowing the reaction to proceed under milder conditions with a broader range of substrates.[18]

  • Solvent Addition: Add an anhydrous ethereal solvent such as Toluene or 1,4-Dioxane.

  • Reaction Conditions: Seal the vial and heat to 90-110 °C for 12-24 hours.

  • Monitoring and Workup: After cooling, the workup and purification follow standard procedures similar to those described for the Suzuki coupling. The product is the 8-amino-6-bromoquinolin-2(1H)-one derivative.

Protocol 4: Second-Stage Coupling at the C-6 Position

Once the C-8 position is functionalized, the resulting 6-bromo-8-substituted-quinolin-2(1H)-one can undergo a second cross-coupling reaction. Because the C-Br bond is less reactive, more forcing conditions are generally required.

Step-by-Step Methodology:

  • Reaction Setup: Follow the setup for the desired reaction type (e.g., Suzuki-Miyaura as in Protocol 2) using the 6-bromo-8-substituted-quinolin-2(1H)-one as the starting material.

  • Reaction Conditions: Increase the reaction temperature (e.g., to 100-120 °C) and/or use a more active catalyst system if necessary. Reaction times may be longer.

    • Causality Insight: The higher bond dissociation energy of the C-Br bond compared to the C-I bond necessitates a greater energy input to achieve oxidative addition, the first committed step in the catalytic cycle.[4]

  • Workup and Purification: The workup and purification steps are analogous to the first coupling, yielding the final di-substituted quinolinone product.

Conclusion

6-Bromo-8-iodoquinolin-2(1H)-one is a superbly designed synthetic intermediate that provides a reliable and controllable platform for building molecular diversity. The orthogonal reactivity of its C-I and C-Br bonds under palladium catalysis allows researchers to execute sequential functionalization strategies with high fidelity. This capability is invaluable in the fields of medicinal chemistry and materials science, where the systematic and precise modification of a core scaffold is essential for tuning biological activity and physical properties. The protocols outlined in this guide serve as a foundation for leveraging this powerful building block in the development of next-generation chemical entities.

References

  • A. A. Shagufta and I. Ahmad, "Quinolones in medicinal chemistry: synthesis and structure," RSC Advances, 2019. [Online].
  • V. Oliveri and G. Vecchio, "Glycoconjugates of Quinolines: Application in Medicinal Chemistry," Mini Reviews in Medicinal Chemistry, 2016. [Online].
  • A. A. Oladeji et al., "Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review," RSC Advances, 2022. [Online].
  • A. S. A. Krishnan et al., "The Chemistry and Applications of Quinoline: A Comprehensive Review," Journal of Drug Delivery and Therapeutics, 2024. [Online].
  • M. J. Mphahlele and F. A. Oyeyiola, "Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction," Turkish Journal of Chemistry, 2015. [Online].
  • W. Wang et al., "Synthesis of 6-bromo-4-iodoquinoline," ResearchGate, 2022. [Online]. Available: [Link]

  • Wikipedia, "Buchwald–Hartwig amination," Wikipedia. [Online]. Available: [Link]

  • Chemistry LibreTexts, "Buchwald-Hartwig Amination," Chemistry LibreTexts, 2023. [Online]. Available: [Link]

  • Name-Reaction.com, "Buchwald-Hartwig amination," Name-Reaction.com. [Online]. Available: [Link]

  • W. Wang et al., "Synthesis of 6-bromo-4-iodoquinoline," Atlantis Press, 2016. [Online]. Available: [Link]

  • ACS GCI Pharmaceutical Roundtable, "Buchwald-Hartwig Amination," Reagent Guides. [Online]. Available: [Link]

  • Wikipedia, "Suzuki reaction," Wikipedia. [Online]. Available: [Link]

  • Chemistry LibreTexts, "Sonogashira Coupling," Chemistry LibreTexts, 2024. [Online]. Available: [Link]

  • M. J. Mphahlele and F. A. Oyeyiola, "Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1

    
    -ones in a palladium catalyzed Sonogashira cross-coupling reaction," TÜBİTAK Academic Journals, 2016. [Online]. Available: [Link]
    
  • Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal. [Online]. Available: [Link]

  • Organic Chemistry Portal, "Sonogashira Coupling," Organic Chemistry Portal. [Online]. Available: [Link]

  • Chemistry LibreTexts, "Suzuki-Miyaura Coupling," Chemistry LibreTexts, 2024. [Online]. Available: [Link]

  • C. D. G. T. Grohmann and T. J. J. Müller, "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design," Organic Chemistry Frontiers, 2023. [Online]. Available: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Bromo-8-iodoquinolin-2(1H)-one

Welcome to the technical support center for 6-Bromo-8-iodoquinolin-2(1H)-one (CAS No. 2101658-56-2).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Bromo-8-iodoquinolin-2(1H)-one (CAS No. 2101658-56-2). This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the successful handling and application of this versatile chemical intermediate. We will address common questions and troubleshooting scenarios related to its stability in solution, drawing upon established principles for halo-substituted quinolinone scaffolds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of 6-Bromo-8-iodoquinolin-2(1H)-one?

A1: For initial stock solutions, we strongly recommend using a high-purity, anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). DMSO is a well-established standard for compound libraries and screening assays due to its high solubilizing power.[1] A typical starting concentration for a stock solution is 10-50 mM. Always use fresh, anhydrous grade solvent to minimize the risk of hydrolysis.

Q2: How should I store the solid compound and its stock solutions?

A2:

  • Solid Compound: The solid form of 6-Bromo-8-iodoquinolin-2(1H)-one should be stored in a tightly sealed container in a cool, dry, and dark place. A desiccator at room temperature is suitable for short-term storage. For long-term storage, we recommend keeping it at 2-8°C.

  • Stock Solutions: DMSO or DMF stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When thawing an aliquot for use, allow it to come to room temperature completely before opening the cap to prevent condensation of atmospheric moisture into the solution.

Q3: My compound precipitated when I diluted the DMSO stock into my aqueous experimental buffer. What happened?

A3: This is a common issue related to solubility limits and pH. Quinoline and its derivatives often exhibit pH-dependent solubility.[2][3][4] While highly soluble in organic solvents like DMSO, the compound's solubility can decrease dramatically when diluted into an aqueous buffer, especially if the final DMSO concentration is low (<1%) and the buffer pH is not optimal. The quinolinone scaffold is ionizable, and its solubility is highly dependent on the pH of the medium.[2][4]

To resolve this:

  • Increase Final DMSO Concentration: Try to keep the final DMSO concentration in your assay as high as your experiment tolerates, typically between 0.1% and 1%.

  • Optimize Buffer pH: The solubility of quinolones can be significantly affected by pH.[3][4][5] You may need to perform a solubility test in your buffer at different pH values to find the optimal range.

  • Use Pluronic F-68 or other surfactants: In some cell-based assays, a low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant can help maintain compound solubility without compromising cell viability.

Q4: Is 6-Bromo-8-iodoquinolin-2(1H)-one sensitive to light?

A4: Yes, compounds with quinoline and quinolinone cores, especially those with halogen substituents, have the potential to be photosensitive.[6][7] Exposure to light, particularly UV wavelengths, can lead to degradation.[8] We recommend following ICH guidelines for photostability testing if the compound is being developed as a drug substance.[9] For all laboratory work, it is best practice to:

  • Work in a fume hood with the sash down to minimize light exposure.

  • Store solutions in amber vials or wrap clear vials in aluminum foil.

  • Prepare solutions fresh before use and avoid leaving them on the benchtop under direct light for extended periods.

Troubleshooting Guide: Stability & Degradation

This section addresses specific experimental issues that may indicate compound instability. The primary degradation pathways for related pharmaceutical compounds are hydrolysis, oxidation, and photolysis.[8][10]

Problem Observed Potential Cause Recommended Action & Explanation
Appearance of new peaks in HPLC/LC-MS analysis over time. Degradation. 1. Photodegradation: Protect the solution from light at all times. Repeat the experiment using amber vials and minimal light exposure. The energy from UV light can be sufficient to break bonds or catalyze reactions.[8]2. Hydrolysis: The lactam (amide) ring in the quinolinone structure can be susceptible to hydrolysis at extreme pH values.[10] Ensure your buffer pH is stable and ideally within the 5-8 range. Prepare solutions fresh and analyze promptly.3. Oxidation: If your media contains oxidizing agents or is exposed to air for long periods at elevated temperatures, oxidation may occur.[8] Consider preparing solutions in degassed buffers if oxidation is suspected.
Loss of compound peak area/concentration over time in a stored solution. Degradation or Adsorption. 1. Assess Stability: Perform a time-course stability study in your specific experimental medium (see Protocol below).2. Check for Adsorption: The compound may be adsorbing to the walls of your storage container. Use low-adsorption plasticware or silanized glass vials to minimize this effect.
Inconsistent results or loss of biological activity in assays. Compound Instability under Assay Conditions. This indicates that the compound may be degrading during the course of your experiment. It is crucial to validate its stability under the exact conditions of the assay (e.g., 37°C, 5% CO₂, presence of media components). The half-life of the compound in the assay medium may be shorter than the experiment's duration. Prepare fresh solutions immediately before each experiment.

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Allow the vial of solid 6-Bromo-8-iodoquinolin-2(1H)-one to equilibrate to room temperature before opening.

  • Weighing: Accurately weigh the desired amount of solid in a clean, dry vial. Example: For 1 mL of a 10 mM solution, weigh 3.64 mg (MW: 363.98 g/mol ).

  • Solubilization: Add the appropriate volume of anhydrous DMSO.

  • Mixing: Vortex the solution for 1-2 minutes. Gentle warming (to 30-37°C) and/or sonication in a water bath can be used to aid dissolution if necessary. Ensure the solution is clear with no visible particulates.

  • Storage: Store the stock solution in small-volume aliquots at -20°C or -80°C in tightly sealed amber vials.

Workflow for Experimental Use

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis weigh 1. Weigh Solid Compound dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve stock 3. Create 10 mM Stock Solution dissolve->stock thaw 4. Thaw Stock Aliquot stock->thaw Store at -20°C dilute 5. Dilute into Final Aqueous Buffer thaw->dilute assay 6. Add to Assay (e.g., cells, protein) dilute->assay incubate 7. Incubate under Assay Conditions assay->incubate readout 8. Perform Readout (e.g., fluorescence, LC-MS) incubate->readout

Caption: Standard workflow from solid compound to experimental use.

Protocol 2: Assessing Solution Stability via HPLC

This protocol provides a framework to validate the stability of 6-Bromo-8-iodoquinolin-2(1H)-one in your specific experimental buffer.

  • Preparation: Prepare a solution of the compound in your final experimental buffer at the highest intended concentration (e.g., 10 µM).

  • Time Zero (T=0) Sample: Immediately after preparation, inject a sample onto a suitable HPLC system (e.g., C18 column) and record the chromatogram. This is your baseline. Integrate the peak area of the parent compound.

  • Incubation: Store the bulk of the solution under your exact experimental conditions (e.g., 37°C incubator, ambient light, etc.).

  • Time-Point Sampling: At regular intervals (e.g., 1, 4, 8, 24 hours), remove an aliquot and inject it onto the HPLC system.

  • Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease in the parent peak area and/or the appearance of new peaks indicates degradation. Calculate the percentage of the compound remaining at each time point.

Troubleshooting & Decision Making

If you encounter unexpected results, this flowchart can help diagnose potential issues related to compound stability.

G decision decision action action issue issue start Inconsistent or Unexpected Assay Results check_precip Is there visible precipitation in the well? start->check_precip check_fresh Was the solution prepared fresh? check_precip->check_fresh No issue_sol Issue: Poor Solubility in Assay Buffer check_precip->issue_sol Yes check_light Was the solution protected from light? check_fresh->check_light Yes issue_storage Issue: Degradation during storage/use check_fresh->issue_storage No issue_photo Issue: Photodegradation on benchtop check_light->issue_photo No action_stability Perform formal stability test in assay media (Protocol 2) to confirm stability. check_light->action_stability Yes action_sol 1. Lower final concentration. 2. Increase final %DMSO. 3. Test different buffer pH. issue_sol->action_sol Solution action_fresh Prepare fresh solution immediately before use. Avoid freeze-thaw cycles. issue_storage->action_fresh Solution action_light Use amber vials. Minimize light exposure during experiment. issue_photo->action_light Solution

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Quinolinone Intermediates

Welcome to the technical support center for the scale-up synthesis of quinolinone intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of tran...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of quinolinone intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning quinolinone synthesis from the laboratory bench to pilot and production scales. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in fundamental principles and field-proven experience.

I. Troubleshooting Guide: Navigating Scale-Up Challenges

This section provides direct answers to specific issues that may arise during the scale-up of quinolinone synthesis.

Reaction Setup & Execution

Question: My Conrad-Limpach/Gould-Jacobs cyclization reaction is sluggish and gives poor yields at a larger scale, despite working well in the lab. What should I investigate?

Answer: This is a classic heat transfer issue often encountered during scale-up. High-temperature thermal cyclizations, common in Conrad-Limpach and Gould-Jacobs syntheses, are highly dependent on efficient and uniform heating.[1][2]

  • Causality: Large reaction vessels have a lower surface-area-to-volume ratio compared to lab glassware. This makes it significantly harder to heat the entire reaction mass uniformly and efficiently to the required high temperatures (often >200 °C). Pockets of lower temperature can lead to incomplete reaction, while localized overheating can cause decomposition and byproduct formation.

  • Troubleshooting Steps:

    • Solvent Selection: In the lab, these reactions are sometimes run neat. At scale, this is often not feasible. The use of a high-boiling, inert solvent like Dowtherm A or mineral oil is critical to improve heat transfer and moderate the reaction.[3] Limpach himself noted that yields dramatically improved from <30% to as high as 95% with the use of an inert solvent.[1]

    • Agitation: Ensure your reactor's agitation is sufficient to create a homogenous mixture and prevent solids from settling. Poor mixing exacerbates temperature gradients.

    • Heating Method: Laboratory heating mantles are inefficient for large reactors. Pilot plants typically use jacketed vessels with circulating thermal fluids. Confirm that your heating system is capable of reaching and maintaining the target temperature throughout the reaction mass.

    • In-Process Controls (IPCs): Don't rely solely on time. Use HPLC or UPLC to monitor the disappearance of the Schiff base or anilidomethylenemalonate intermediate to determine the true reaction endpoint.[4]

Question: I'm seeing an increase in byproduct formation in my Friedländer annulation when scaling up. How can I improve selectivity?

Answer: The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is prone to side reactions, especially under basic conditions.[5][6] These issues are often magnified at scale due to longer reaction times and mixing inefficiencies.

  • Causality: A common side reaction is the base-catalyzed self-condensation (aldol reaction) of the ketone starting material.[5] On a larger scale, slower addition rates or inefficient mixing can create localized areas of high base concentration, promoting this side reaction.

  • Troubleshooting Steps:

    • Catalyst Choice: While classical methods use strong bases like NaOH or KOH, these can be aggressive.[7] Consider switching to a milder catalyst. Modern protocols have shown success with Lewis acids like In(OTf)₃, which can offer superior selectivity.[8] Iodine has also been used as an effective catalyst.[6]

    • Temperature Control: Carefully control the reaction temperature. Excursions can lead to reduced selectivity.

    • Stoichiometry and Addition Rate: Re-optimize the stoichiometry. At scale, it's often beneficial to add the base or one of the reactants slowly and sub-surface to ensure it reacts with the intended partner before it can participate in side reactions.

    • Solvent-Free and Microwave Conditions: For some processes, solvent-free or microwave-assisted conditions have been shown to improve yields and reduce reaction times, which can minimize byproduct formation.[9][10] While microwave scalability has limitations, it can be useful for intermediate-scale production.

Work-up & Product Isolation

Question: My product is precipitating as an intractable oil during the quench step, making isolation difficult. What can I do?

Answer: "Oiling out" is a common problem when a reaction mixture is quenched, especially when the product has a low melting point or is amorphous. The product comes out of solution faster than it can crystallize.

  • Causality: Rapid changes in solvent composition or temperature during quenching can lead to supersaturation levels that favor amorphous precipitation over orderly crystallization.

  • Troubleshooting Steps:

    • Control the Quench: Instead of adding the reaction mixture to the quench solution, try adding the quench solution slowly to the reaction mixture with vigorous stirring. This maintains a more controlled concentration and temperature profile.

    • Temperature Management: Control the temperature of both the reaction mixture and the quench solution. Sometimes, quenching at a slightly elevated temperature can prevent oiling out by keeping the product in a less supersaturated state, allowing for controlled crystallization upon slow cooling.

    • Solvent Choice: The quench solvent is critical. If quenching an acidic reaction with water, consider adding a co-solvent (in which the product is soluble) to the reaction mass before the quench, or to the quench water itself. This can help keep the product dissolved temporarily, allowing for a more controlled precipitation.

    • Seeding: If you have a small amount of crystalline material, seeding the mixture at the point of supersaturation can induce crystallization and prevent oiling.

Purification

Question: My quinolinone intermediate is proving difficult to purify by column chromatography at scale. It either streaks badly or seems to decompose on the silica gel. What are my options?

Answer: Quinolinones, being nitrogen-containing heterocycles, can be basic and interact strongly with the acidic surface of silica gel, leading to poor separation and potential degradation.[5][11]

  • Causality: The acidic silanol groups on the surface of silica can strongly adsorb the basic nitrogen of the quinolinone, leading to tailing. This prolonged contact can also catalyze decomposition, especially for sensitive molecules.

  • Troubleshooting Steps:

    • Deactivate the Silica: Before running the column, flush the silica gel with a solvent mixture containing a small amount of a volatile base, like 1-2% triethylamine or ammonia in the eluent. This neutralizes the acidic sites and significantly improves peak shape.

    • Switch Stationary Phase: Consider alternative stationary phases. Alumina (neutral or basic) is often a good choice for basic compounds.[11] For very polar compounds, reversed-phase (C18) chromatography may be a viable, albeit more expensive, option at scale.

    • Avoid Chromatography with Crystallization: The most scalable and often most effective purification method is recrystallization.[12][13] Invest significant effort in developing a robust crystallization protocol.

      • Solvent Screening: Screen a variety of solvents and solvent/anti-solvent systems. Common choices for quinolinones include ethanol, ethyl acetate, or mixtures like DCM/hexane or ethanol/water.[13]

      • Techniques: Explore different crystallization techniques such as slow cooling, anti-solvent addition, or vapor diffusion to find the optimal method for obtaining high-purity crystals.[12]

II. Visualizing the Process: Workflows and Logic

Troubleshooting Low Yield in Quinolinone Synthesis

The following decision tree illustrates a logical workflow for diagnosing and resolving low-yield issues during scale-up.

G start Low Yield Observed During Scale-Up check_reaction Reaction Incomplete? (Check by HPLC/TLC) start->check_reaction check_mass_balance Poor Mass Balance? check_reaction->check_mass_balance No temp Heat Transfer Issue? check_reaction->temp Yes decomp Decomposition Observed? check_mass_balance->decomp Yes isolation_loss Losses During Work-up or Purification? check_mass_balance->isolation_loss No improve_heating Improve Heating: - Use high-boiling solvent - Increase agitation - Verify jacket temperature temp->improve_heating Yes time Insufficient Reaction Time? temp->time No extend_time Extend reaction time based on IPC monitoring time->extend_time Yes end2 end2 reduce_temp Reduce reaction temp. Consider milder catalyst (e.g., Lewis Acid) decomp->reduce_temp Yes end1 end1 optimize_workup Optimize Isolation: - Re-evaluate extraction pH - Develop crystallization protocol - Avoid chromatography if possible isolation_loss->optimize_workup Yes end3 end3

Caption: A decision tree for troubleshooting low yields in scale-up synthesis.

General Scale-Up Workflow for Quinolinone Synthesis

This diagram outlines the typical stages involved in scaling up a quinolinone synthesis process from the lab to production.

G cluster_0 Lab Scale (Grams) cluster_1 Pilot Scale (Kilograms) cluster_2 Production Scale (Tonnes) lab_synth Route Scouting & Proof of Concept lab_purify Purification (Chromatography) lab_synth->lab_purify lab_char Characterization lab_purify->lab_char pilot_synth Process Optimization (Temp, Conc, Time) lab_char->pilot_synth Tech Transfer pilot_workup Work-up Development (Quench, Extractions) pilot_synth->pilot_workup pilot_purify Crystallization Development pilot_workup->pilot_purify pilot_safety Safety Assessment (HazOp) pilot_purify->pilot_safety prod_synth Campaign Manufacturing in Jacketed Reactor pilot_safety->prod_synth Tech Transfer prod_isolate Isolation via Centrifuge prod_synth->prod_isolate prod_dry Drying in Vacuum Oven prod_isolate->prod_dry prod_qc Final QC/QA prod_dry->prod_qc

Caption: A typical process flow from lab development to full-scale production.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up quinolinone synthesis, especially reactions like the Skraup synthesis?

A1: Safety is paramount during scale-up. The Skraup synthesis, which involves heating aniline, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene, is notoriously exothermic and can become violent if not properly controlled.[13][14] Key concerns include:

  • Thermal Runaway: The high heat of reaction can lead to a rapid increase in temperature and pressure. Ensure the reactor has adequate cooling capacity and a robust emergency relief system.

  • Hazardous Reagents: Many precursors and reagents are toxic or corrosive.[15] Aniline is toxic, concentrated sulfuric acid is highly corrosive, and nitrobenzene is a potent poison.[16] Use appropriate Personal Protective Equipment (PPE) and closed-system transfers to minimize exposure.[17]

  • Waste Streams: The work-up often generates acidic and organic waste streams that must be handled and disposed of according to environmental regulations.

Q2: How do I choose between the Conrad-Limpach, Gould-Jacobs, and Friedländer syntheses for a commercial product?

A2: The choice depends on the desired substitution pattern and the availability and cost of starting materials.

Synthesis RouteStarting MaterialsKey Features & Scale-Up Considerations
Gould-Jacobs Aniline, Ethoxymethylenemalonate esterVersatile for 4-hydroxyquinolines. Cyclization requires high heat.[2][18] Often used for quinolone antibiotics.[3]
Conrad-Limpach Aniline, β-ketoesterAlso yields 4-hydroxyquinolines. High-temperature cyclization is the rate-determining step.[1] Can have regioselectivity issues depending on conditions.[19]
Friedländer 2-Aminoaryl aldehyde/ketone, α-Methylene carbonylConvergent and often provides good control over substitution.[6][14] Key challenge is the potential synthesis and stability of the 2-aminoaryl carbonyl starting material.

Q3: What are the best analytical techniques for in-process control (IPC) during a large-scale quinolinone synthesis?

A3: Real-time monitoring is crucial for process control and safety at scale.

  • HPLC/UPLC: This is the workhorse for IPCs. It allows for accurate quantification of starting materials, intermediates, and the final product, enabling you to track reaction completion and detect the formation of impurities.[4]

  • FTIR/Raman Spectroscopy: In-situ probes can provide real-time information about the concentration of key species without the need for sampling, which is particularly useful for hazardous or air-sensitive reactions.

  • DSC (Differential Scanning Calorimetry): While not an IPC for the reaction itself, DSC is vital during process development to assess the thermal hazards of the reaction and determine its heat flow, which is critical for safe scale-up.[20]

IV. Detailed Experimental Protocol: Recrystallization of a Quinolinone Intermediate

This protocol provides a general, scalable procedure for purifying a quinolinone intermediate by recrystallization.

Objective: To purify a crude quinolinone intermediate (e.g., 100 g) to >99.5% purity.

Materials:

  • Crude quinolinone intermediate (100 g)

  • Ethanol (Reagent grade)

  • Deionized Water

  • Jacketed glass reactor (2 L) with overhead stirrer and condenser

  • Nutsche filter or centrifuge

  • Vacuum oven

Methodology:

  • Dissolution:

    • Charge the 2 L jacketed reactor with the crude quinolinone (100 g) and ethanol (500 mL, 5 volumes).

    • Begin agitation at 100-150 RPM.

    • Heat the reactor jacket to 80 °C to bring the mixture to reflux (~78 °C).

    • Hold at reflux for 30 minutes. If solids remain, add more ethanol in 0.5 volume increments until a clear solution is achieved. Note the final volume of solvent used.

  • Hot Filtration (Optional but Recommended):

    • If insoluble impurities are present, perform a hot filtration through a heated filter funnel to remove them. This step is critical for achieving high purity but requires specialized equipment at scale.

  • Controlled Cooling & Crystallization:

    • Slowly cool the solution from reflux to 20 °C over a period of 4-6 hours. A linear cooling ramp of ~10-15 °C per hour is a good starting point.

    • Causality: Slow cooling prevents rapid supersaturation, promoting the growth of larger, purer crystals and minimizing impurity inclusion.

    • If the solution becomes supersaturated without crystallizing, add a small seed crystal of pure product to induce nucleation.

  • Slurry & Aging:

    • Hold the resulting slurry at 20 °C for 2 hours with gentle agitation.

    • Further cool the slurry to 0-5 °C over 1 hour and hold for an additional 2-4 hours to maximize yield.

  • Isolation:

    • Isolate the crystalline product by filtration using a Nutsche filter.

    • Wash the filter cake with a minimal amount of cold (0-5 °C) ethanol (e.g., 2 x 50 mL) to remove residual mother liquor.

  • Drying:

    • Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Analysis:

    • Analyze the final product by HPLC for purity, by Karl Fischer titration for water content, and by melting point.

V. References

  • Vertex AI Search. Quinoline Synthesis: Conrad-Limpach-Knorr. Available from:

  • Benchchem. Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. Available from:

  • Wikipedia. Conrad–Limpach synthesis. Available from:

  • American Chemical Society. Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[19][21]naphthyridine-3-carboxylic Acid Benzylamide | Organic Process Research & Development. Available from:

  • Cambridge University Press. Conrad-Limpach Reaction. Available from:

  • Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF. Available from:

  • Unknown Source. Liquid-crystalline quinoline derivatives.

  • CUTM Courseware. Skraup synthesis of Quinoline. Available from:

  • Google Patents. US6627642B1 - Quinolinone derivative preparations and process for producing the same. Available from:

  • Benchchem. Technical Support Center: Optimizing Quinolinone Synthesis. Available from:

  • Wikipedia. Gould–Jacobs reaction. Available from:

  • Benchchem. Technical Support Center: Synthesis of Quinolinone Derivatives. Available from:

  • Google Patents. CN102344438B - Crystallization of quinoline derivatives and its preparation method. Available from:

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Available from:

  • Wiley Online Library. Gould-Jacobs Reaction. Available from:

  • ResearchGate. Fast, Solvent-Free, Microwave-Promoted Friedländer Annulation with a Reusable Solid Catalyst | Request PDF. Available from:

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available from:

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Quinoline Synthesis: Key Techniques for Chemical Intermediates. Available from:

  • Benchchem. Troubleshooting low yield in Friedländer synthesis of quinolines. Available from:

  • Sinocure Chemical Group. Quinoline: Synthesis, Applications, and Environmental Impact. Available from:

  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Available from:

  • ResearchGate. A review on synthetic investigation for quinoline- recent green approaches. Available from:

  • ResearchGate. Regioselectivity of the Gould–Jacobs Reaction.. Available from:

  • ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Available from:

  • Reddit. Purification of Quinoline-3,4-diones : r/Chempros. Available from:

  • PMC. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Available from:

  • ResearchGate. Catalyzed Protocol in the Development of New Quinoline Derivatives: Recent Updates | Request PDF. Available from:

  • Royal Society of Chemistry. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. Available from:

  • Royal Society of Chemistry. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing). Available from:

  • ResearchGate. Synthesis of Quinolinoneylnitrones and Coumarinylnitrones via a Cascade Hydroamination and Aza-MBH-Type Reaction | Request PDF. Available from:

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available from:

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from:

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Available from:

  • PMC. Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Available from:

  • Vedantu. Quinoline: Structure, Properties & Uses Explained. Available from:

  • American Chemical Society. Organic Process Research & Development Vol. 29 No. 9. Available from:

  • Wikipedia. Friedländer synthesis. Available from:

  • MDPI. Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Available from:

  • Organic Chemistry Portal. Synthesis of quinolines. Available from:

  • Wikipedia. Quinoline. Available from:

  • RSC Blogs. Kate Jones, Assistant Editor – RSC Advances Blog. Available from:

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions of Halogenated Heterocycles

Welcome to the Technical Support Center dedicated to navigating the complexities of reaction condition optimization for halogenated heterocycles. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of reaction condition optimization for halogenated heterocycles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their synthetic endeavors. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve your synthetic goals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This resource is structured in a question-and-answer format to directly address the specific issues you may face in the lab.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C, C-N, and C-O bond formation involving halogenated heterocycles. However, their success is highly dependent on a delicate balance of various reaction parameters.[1][2]

Low Yield or No Reaction

Question: I am attempting a Suzuki-Miyaura coupling between a bromopyridine and an arylboronic acid, but I am observing very low yields or recovering only my starting materials. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no conversion in a Suzuki-Miyaura coupling of a halogenated heterocycle is a common issue that can often be traced back to several key factors. The general mechanism involves oxidative addition, transmetalation, and reductive elimination, and a failure at any of these stages will stall the catalytic cycle.[1][3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

Detailed Step-by-Step Protocol for Optimizing a Suzuki Coupling:

  • Catalyst and Ligand Screening:

    • Rationale: The electronic and steric properties of the ligand are critical for stabilizing the palladium center and facilitating the catalytic cycle.[1] For electron-deficient heterocycles like pyridines, electron-rich and bulky phosphine ligands are often necessary to promote the rate-determining oxidative addition step.[3]

    • Procedure: Set up parallel reactions screening a panel of ligands (e.g., SPhos, XPhos, RuPhos) with a common palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃). Maintain a consistent Pd:Ligand ratio (typically 1:2 to 1:4).

  • Base and Solvent Evaluation:

    • Rationale: The base plays a crucial role in activating the boronic acid for transmetalation. The choice of solvent affects the solubility of reagents and the stability of the catalytic species.[4]

    • Procedure: Using the best catalyst/ligand combination from step 1, screen a variety of bases (K₂CO₃, K₃PO₄, Cs₂CO₃) in different solvent systems (e.g., toluene/water, dioxane/water, THF/water).[5]

  • Temperature and Reaction Time:

    • Rationale: Some couplings are sluggish at lower temperatures. Microwave irradiation can significantly accelerate the reaction by efficiently heating the polar reaction mixture.[6][7]

    • Procedure: If the reaction is still slow, incrementally increase the temperature. If available, a microwave reactor can be used to screen higher temperatures and shorter reaction times.[8][9]

ParameterInitial ConditionsOptimization StrategyRationale
Catalyst Loading 1-3 mol% PdIncrease to 5 mol%To overcome catalyst deactivation.
Ligand PPh₃Screen bulky, electron-rich ligands (e.g., XPhos, SPhos)Enhances catalyst stability and reactivity, especially for challenging substrates.[1]
Base Na₂CO₃Screen K₃PO₄, Cs₂CO₃Stronger, more soluble bases can facilitate transmetalation.
Solvent Toluene/WaterScreen Dioxane/Water, THF/WaterSolvent choice impacts solubility and reaction kinetics.
Temperature 80-100 °CIncrease to 120 °C or use microwave irradiationOvercomes activation energy barriers for sluggish reactions.[5]
Significant Byproduct Formation

Question: My Heck reaction with a vinyl halide and a halogenated thiophene is producing a mixture of regioisomers and some homocoupled biaryl byproduct. How can I improve the selectivity and minimize these side reactions?

Answer:

Byproduct formation in Heck reactions, such as alkene isomerization and homocoupling, is a common challenge.[10] Regioselectivity issues can also arise, particularly with substituted alkenes.

Key Considerations for Minimizing Byproducts:

  • Homocoupling: The dimerization of the aryl halide is a frequent side reaction.[10] This can often be suppressed by using a lower catalyst loading and ensuring that the reaction is not overheated. The choice of ligand can also play a role; sometimes, ligand-free conditions can paradoxically reduce homocoupling.[11]

  • Alkene Isomerization: The migration of the double bond in the product is a result of the reversibility of the β-hydride elimination step.[10] Using bidentate ligands like dppp can often favor the desired product.[12]

  • Regioselectivity: In the vinylation of electron-rich olefins, the regioselectivity can be influenced by the ligand and the presence of halide scavengers.[12] However, optimization of ligands and solvents can often achieve high regioselectivity without the need for these additives.[12]

Troubleshooting Strategies:

  • Ligand Modification:

    • Rationale: The ligand influences the steric and electronic environment around the palladium center, which in turn affects the regioselectivity of the migratory insertion and the rate of β-hydride elimination.

    • Procedure: For internal arylation, bidentate phosphine ligands like dppp are a good starting point.[12] For controlling regioselectivity in C-H activation/alkynylation of thiophenes, different catalyst systems can provide access to each regioisomer.[13]

  • Temperature and Reaction Time Optimization:

    • Rationale: Prolonged reaction times and high temperatures can promote side reactions like isomerization and catalyst decomposition leading to palladium black formation.[10]

    • Procedure: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Aim for the shortest time required for complete consumption of the limiting reagent.

  • Additive Screening:

    • Rationale: In some cases, halide scavengers like silver or thallium salts can improve regioselectivity in reactions with vinyl bromides, though their use should be minimized due to cost and toxicity.[12]

    • Procedure: If other methods fail, a screen of additives can be performed. However, focus first on optimizing the ligand and reaction conditions.

Section 2: Nucleophilic Aromatic Substitution (SNA_r)

Question: I'm trying to perform a nucleophilic aromatic substitution on a chloro-substituted pyrimidine with an amine, but the reaction is very slow. What factors govern the rate of SNAr on halogenated heterocycles?

Answer:

The success of a nucleophilic aromatic substitution (SNAr) reaction on a halogenated heterocycle is primarily dictated by the electronic properties of the ring and the nature of the leaving group.[14][15]

Factors Influencing SNAr Reactions:

  • Ring Activation: The aromatic ring must be electron-deficient to be susceptible to nucleophilic attack. This is often achieved by the presence of electron-withdrawing groups (e.g., nitro, cyano) ortho or para to the leaving group.[16][17] In many heterocycles, the nitrogen atoms themselves act as electron-withdrawing groups, activating the ring for SNAr.

  • Leaving Group Ability: The rate of reaction is dependent on the electronegativity of the leaving group, with the trend being F > Cl > Br > I.[15] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the C-X bond.[14]

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.[18]

Optimization Strategies:

ParameterRecommendationRationale
Leaving Group Use the fluoro-substituted heterocycle if available.Fluorine is the most activating halogen for SNAr due to its high electronegativity.[15]
Solvent Use polar aprotic solvents like DMF, DMSO, or NMP.These solvents stabilize the negatively charged Meisenheimer complex intermediate.[18]
Temperature Increase the temperature, potentially using microwave heating.Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Base If using a neutral nucleophile like an amine, a non-nucleophilic base may be needed to deprotonate it or trap the HX byproduct.Prevents the formation of ammonium salts which can inhibit the reaction.

Section 3: Metal-Halogen Exchange

Question: I am attempting a lithium-halogen exchange on a bromo-substituted imidazole followed by quenching with an electrophile, but I am getting a complex mixture of products. What are the common pitfalls?

Answer:

Lithium-halogen exchange is a powerful method for generating organolithium reagents from organic halides.[19] However, with halogenated heterocycles, several side reactions can occur.

Common Issues and Solutions:

  • Relative Rates of Exchange: The rate of lithium-halogen exchange follows the trend I > Br > Cl >> F.[19][20] Fluorine is generally unreactive.[20][21]

  • Side Reactions:

    • α-Metalation: If there is an acidic proton adjacent to the heteroatom, deprotonation can compete with or even be faster than the halogen exchange.

    • Ring Opening: Some lithiated heterocycles are unstable and can undergo ring-opening.

    • Wurtz Coupling: Homocoupling of the organolithium with the starting halide can occur.[22]

Troubleshooting Decision Tree:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Mechanism of Action of 6-Bromo-8-iodoquinolin-2(1H)-one

For researchers, scientists, and drug development professionals, the validation of a novel compound's mechanism of action is a critical step in the journey from discovery to clinical application. This guide provides an i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the validation of a novel compound's mechanism of action is a critical step in the journey from discovery to clinical application. This guide provides an in-depth, technical framework for validating the hypothesized mechanism of action of 6-Bromo-8-iodoquinolin-2(1H)-one, a member of the versatile quinolin-2(1H)-one scaffold. While direct experimental data on this specific molecule is emerging, the extensive research on its structural analogs allows us to propose a plausible mechanism and outline a rigorous validation workflow.[1][2][3]

The quinolin-2(1H)-one core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] Notably, many compounds with this scaffold function as enzyme inhibitors, targeting key players in cellular signaling pathways.[1][5] Based on this precedent, we hypothesize that 6-Bromo-8-iodoquinolin-2(1H)-one acts as a kinase inhibitor, a common mechanism for antiproliferative quinolinone derivatives.[5] This guide will therefore focus on validating its potential as a dual EGFR/HER-2 inhibitor, a mechanism established for similar compounds.[5]

Proposed Signaling Pathway and Point of Intervention

We propose that 6-Bromo-8-iodoquinolin-2(1H)-one exerts its biological effect by inhibiting the ATP-binding sites of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). This inhibition would block downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_compound cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER-2 HER2->RAS HER2->PI3K Compound 6-Bromo-8-iodoquinolin-2(1H)-one Compound->EGFR Inhibits ATP Binding Compound->HER2 Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Proposed mechanism of 6-Bromo-8-iodoquinolin-2(1H)-one as a dual EGFR/HER-2 inhibitor.

Experimental Validation Workflow: A Step-by-Step Guide

To rigorously validate the proposed mechanism, a multi-faceted approach combining biochemical and cell-based assays is essential. This workflow is designed to be a self-validating system, where the results of each experiment inform and corroborate the others.

Experimental_Workflow cluster_A Direct Target Engagement cluster_B Cellular Phenotype cluster_C Downstream Effects cluster_D Benchmarking A Biochemical Assays (Enzyme Inhibition) A1 Kinase Inhibition Assay (IC50 Determination for EGFR/HER-2) A->A1 B Cell-Based Assays (Cell Viability & Cytotoxicity) C Mechanism Confirmation (Apoptosis & Cell Cycle Analysis) B->C Confirms Cytotoxic Mechanism B1 MTT/XTT Assay (Measure Metabolic Activity) B->B1 B2 LDH Release Assay (Measure Membrane Integrity) B->B2 B3 ATP-Based Assay (Measure Cell Viability) B->B3 C1 Flow Cytometry (Annexin V/PI Staining for Apoptosis) C->C1 C2 Flow Cytometry (Propidium Iodide Staining for Cell Cycle) C->C2 C3 Western Blot (Analyze Signaling Proteins) C->C3 D1 Head-to-Head Comparison with Erlotinib (EGFRi) & Lapatinib (Dual EGFR/HER-2i) C->D1 Provides Mechanistic Data for Comparison D Comparative Analysis D->D1 A1->B Informs Dose Selection

Caption: A comprehensive workflow for the validation of 6-Bromo-8-iodoquinolin-2(1H)-one's mechanism.

Part 1: Biochemical Assays for Direct Target Engagement

The initial step is to determine if 6-Bromo-8-iodoquinolin-2(1H)-one directly interacts with and inhibits the activity of its putative targets, EGFR and HER-2.

Protocol: Kinase Inhibition Assay

This assay quantitatively measures the ability of the compound to inhibit the enzymatic activity of the target kinases.[6][7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-Bromo-8-iodoquinolin-2(1H)-one for EGFR and HER-2.

Materials:

  • Recombinant human EGFR and HER-2 enzymes

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP

  • 6-Bromo-8-iodoquinolin-2(1H)-one (dissolved in DMSO)

  • Positive control inhibitors (Erlotinib for EGFR, Lapatinib for dual EGFR/HER-2)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well microplates

  • Plate reader

Procedure:

  • Prepare serial dilutions of 6-Bromo-8-iodoquinolin-2(1H)-one, Erlotinib, and Lapatinib in DMSO.

  • In a 384-well plate, add the kinase, substrate, and assay buffer.

  • Add the test compounds and controls to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time.

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Expected Outcome: A low IC50 value for both EGFR and HER-2 would provide strong evidence of direct enzyme inhibition.

Compound Predicted EGFR IC50 (nM) Predicted HER-2 IC50 (nM)
6-Bromo-8-iodoquinolin-2(1H)-one< 100< 50
Erlotinib (Control)~50> 1000
Lapatinib (Control)~10~15

Part 2: Cell-Based Assays to Determine Cellular Effects

Following the confirmation of direct target engagement, the next step is to assess the compound's effect on cancer cell lines that overexpress EGFR and/or HER-2 (e.g., A431 for EGFR, SK-BR-3 for HER-2).

Protocol: Cell Viability and Cytotoxicity Assays

These assays measure the overall health and proliferation of cells after treatment with the compound.[9][10][11]

Objective: To evaluate the dose-dependent cytotoxic and cytostatic effects of 6-Bromo-8-iodoquinolin-2(1H)-one on cancer cell lines.

A. MTT/XTT Assay (Metabolic Activity) [10]

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of 6-Bromo-8-iodoquinolin-2(1H)-one and control inhibitors for 48-72 hours.

  • Add MTT or XTT reagent to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (for MTT) and measure the absorbance at the appropriate wavelength.

B. LDH Release Assay (Membrane Integrity) [12]

  • Culture and treat cells as described for the MTT assay.

  • Collect the cell culture supernatant.

  • Add the supernatant to a new plate with the LDH reaction mixture.

  • Incubate and measure the absorbance to quantify the amount of LDH released from damaged cells.

C. ATP-Based Assay (Cell Viability) [11]

  • Culture and treat cells as described above.

  • Add a reagent that lyses the cells and measures the amount of ATP present.

  • Measure the luminescence, which is proportional to the number of viable cells.

Expected Outcome: A dose-dependent decrease in cell viability and an increase in cytotoxicity in cell lines overexpressing the target kinases.

Assay Parameter Measured Expected Result with 6-Bromo-8-iodoquinolin-2(1H)-one
MTT/XTTMitochondrial dehydrogenase activityDecreased absorbance (reduced metabolic activity)
LDH ReleaseLactate dehydrogenase in supernatantIncreased absorbance (compromised membrane integrity)
ATP-BasedIntracellular ATP levelsDecreased luminescence (reduced number of viable cells)

Part 3: Mechanistic Confirmation in a Cellular Context

To further solidify the proposed mechanism, it is crucial to investigate the downstream cellular events triggered by the compound.

Protocol: Apoptosis and Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis and/or cell cycle arrest.

A. Apoptosis Assay (Annexin V/Propidium Iodide Staining) [13]

  • Treat cells with 6-Bromo-8-iodoquinolin-2(1H)-one at its IC50 concentration for 24-48 hours.

  • Harvest the cells and stain them with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

B. Cell Cycle Analysis (Propidium Iodide Staining) [14]

  • Treat cells with the compound for 24 hours.

  • Fix the cells in ethanol and stain them with a solution containing PI and RNase.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Outcome: An increase in the apoptotic cell population and an arrest of the cell cycle at the G0/G1 phase would be consistent with the inhibition of EGFR/HER-2 signaling.[5]

Comparative Analysis with Known Inhibitors

A direct comparison with established drugs is essential to benchmark the potency and selectivity of 6-Bromo-8-iodoquinolin-2(1H)-one.

Feature 6-Bromo-8-iodoquinolin-2(1H)-one (Hypothesized) Erlotinib (Alternative 1) Lapatinib (Alternative 2)
Target(s) EGFR, HER-2EGFREGFR, HER-2
Mechanism ATP-competitive inhibitorATP-competitive inhibitorATP-competitive inhibitor
Predicted Potency HighModerate to HighHigh
Cellular Effect G0/G1 arrest, apoptosisG0/G1 arrest, apoptosisG0/G1 arrest, apoptosis

This comparative framework allows for a clear positioning of 6-Bromo-8-iodoquinolin-2(1H)-one within the existing landscape of kinase inhibitors and highlights its potential advantages.

Conclusion

The validation of a compound's mechanism of action requires a logical and multi-pronged experimental approach. This guide provides a comprehensive and scientifically rigorous workflow to investigate the hypothesized activity of 6-Bromo-8-iodoquinolin-2(1H)-one as a dual EGFR/HER-2 inhibitor. By systematically progressing from direct target engagement to cellular effects and mechanistic confirmation, researchers can build a robust data package to support the continued development of this promising compound. The inclusion of comparative data against established alternatives ensures that the findings are placed in the proper therapeutic context, ultimately guiding future research and development efforts.

References

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]

  • BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • Molecular Devices. (n.d.). Cell Viability, Cell Proliferation, Cytotoxicity Assays. Retrieved from [Link]

  • Biocompare. (n.d.). Inhibitor Screening Kits. Retrieved from [Link]

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Retrieved from [Link]

  • Enzyme inhibitory assay: Significance and symbolism. (2025). ScienceDirect. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin‐2(1H)‐ones as dual EGFR/HER-2 inhibitors. PMC. Retrieved from [Link]

  • Amsbio. (n.d.). Enzyme Activity Assays. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Enzyme Inhibition Kit for Metabolic Studies. Retrieved from [Link]

  • Ohta, M., et al. (1998). 2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities. PubMed. Retrieved from [Link]

  • Chen, I. H., et al. (2025). Studies on the alkylation of quinolin-2(1H)-one derivatives. ResearchGate. Retrieved from [Link]

  • Osarumwense, P. O., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Retrieved from [Link]

  • Al-Jaf, R. H. A., & Al-Iraqi, M. A. H. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. Retrieved from [Link]

  • Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Retrieved from [Link]

  • Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. (n.d.). ResearchGate. Retrieved from [Link]

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Comparative

A Comparative Analysis of Quinolinone Derivatives in Cancer Cell Lines: A Guide for Researchers

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities.[1][2] In recent years, derivatives of quinolinone have...

Author: BenchChem Technical Support Team. Date: February 2026

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities.[1][2] In recent years, derivatives of quinolinone have garnered significant attention in oncology research for their potent and often selective anticancer properties.[3][4][5] This guide provides a comparative analysis of various quinolinone derivatives, detailing their efficacy in different cancer cell lines, elucidating their mechanisms of action, and offering detailed protocols for their experimental evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to advance the discovery of novel quinolinone-based cancer therapeutics.

Comparative Anticancer Activity of Quinolinone Derivatives

The cytotoxic potential of quinolinone derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. The following table summarizes the reported IC50 values for a selection of quinolinone derivatives, highlighting their activity spectrum across various cancer types.

Derivative/CompoundCancer Cell LineIC50 (µM)Putative Mechanism of ActionReference
Compound 4j MCF-7 (Breast)0.002Multi-receptor Tyrosine Kinase (RTK) inhibitor (HER-2, PDGFR-β)
Compound 4b MCF-7 (Breast)0.004Multi-receptor Tyrosine Kinase (RTK) inhibitor
Compound 4f A549 (Lung), MCF-7 (Breast)Comparable to DoxorubicinEGFR inhibitor[6]
Compound 12e MGC-803 (Gastric)1.38Not specified
HCT-116 (Colon)5.34
MCF-7 (Breast)5.21
D13 HeLa (Cervical)1.34Tubulin polymerization inhibitor[7]
Compound 4c MDA-MB-231 (Breast)Not specified (potent)Tubulin polymerization inhibitor[8]
Compound 6i MCF-7 (Breast)6.10Apoptosis induction[9]
Compound 6m MCF-7 (Breast)8.21Apoptosis induction[9]
Compound 25 HepG-2 (Liver)<9.19Tubulin polymerization inhibitor[10]
HCT-116 (Colon)<9.19[10]
MCF-7 (Breast)<9.19[10]
CM9 EBC-1 (Lung)8.6MET kinase inhibitor[11]

Note: This table presents a selection of data from the cited literature. IC50 values can vary depending on the specific experimental conditions.

Molecular Mechanisms of Action: Targeting Key Cancer Pathways

Quinolinone derivatives exert their anticancer effects through a variety of mechanisms, often by targeting signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.[3][12] Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many quinolinone derivatives function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[13][14] Dysregulation of RTK signaling is a common driver of tumorigenesis.[8][10] By blocking the ATP-binding site of these kinases, quinolinone derivatives can inhibit downstream signaling cascades like the PI3K/Akt/mTOR and MAPK pathways, which are critical for cell growth and survival.[15][16][17][18]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 P PI3K PI3K EGFR->PI3K P RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinolinone Quinolinone Derivative Quinolinone->EGFR Inhibition EGF EGF EGF->EGFR

Caption: EGFR signaling pathway and the inhibitory action of quinolinone derivatives.

Disruption of Tubulin Polymerization

Another significant mechanism of action for several quinolinone derivatives is the inhibition of tubulin polymerization.[7][8][19] Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division.[20][21] By binding to tubulin and preventing its polymerization, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][22]

Tubulin_Polymerization Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Quinolinone Quinolinone Derivative Quinolinone->Tubulin Binding & Inhibition Cell_Cycle_Arrest G2/M Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by quinolinone derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Ultimately, the cytotoxic effects of most quinolinone derivatives converge on the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][5] These processes are tightly regulated and serve as a natural barrier against the proliferation of damaged or cancerous cells. By activating apoptotic pathways and halting the cell cycle, quinolinone derivatives effectively eliminate cancer cells.

Experimental Protocols for Evaluation

To facilitate further research and comparative studies, this section provides detailed, step-by-step protocols for key in vitro assays used to characterize the anticancer activity of quinolinone derivatives.

Cell Viability and Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][13]

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Quinolinone Derivatives Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add Solubilization Buffer (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read End Calculate IC50 Read->End

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the quinolinone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[13]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to dissolve the formazan crystals.[4] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][23]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the quinolinone derivatives at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[24]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) solution.[1]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[1]

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain the DNA of fixed cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[7][25]

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[9]

  • Analysis: Analyze the samples by flow cytometry.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of quinolinone derivatives on the expression and phosphorylation status of proteins in key signaling pathways.[2][26][27]

Protocol:

  • Protein Extraction: Treat cells with the quinolinone derivatives, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[28]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[27]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C with gentle agitation.[5]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[28]

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

Quinolinone derivatives represent a promising class of compounds for the development of novel anticancer agents. Their diverse mechanisms of action, including the inhibition of key oncogenic signaling pathways and the disruption of fundamental cellular processes like mitosis, provide multiple avenues for therapeutic intervention. The data and protocols presented in this guide offer a solid foundation for researchers to conduct comparative analyses and to further explore the therapeutic potential of this versatile chemical scaffold. Continued investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of quinolinone derivatives will be crucial in translating these promising preclinical findings into clinically effective cancer therapies.

References

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Validation

A Senior Application Scientist’s Guide to the Orthogonal Purity Assessment of 6-Bromo-8-iodoquinolin-2(1H)-one

Introduction: Beyond a Simple Percentage In the landscape of pharmaceutical research and development, the purity of a synthetic intermediate is not merely a number on a certificate of analysis; it is the bedrock upon whi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Percentage

In the landscape of pharmaceutical research and development, the purity of a synthetic intermediate is not merely a number on a certificate of analysis; it is the bedrock upon which the integrity of subsequent research, the safety of a potential therapeutic, and the success of a drug development program are built. 6-Bromo-8-iodoquinolin-2(1H)-one is a key heterocyclic building block, frequently utilized in the synthesis of complex molecules with potential biological activity. The presence of even trace impurities—be they unreacted starting materials, isomeric byproducts, or degradation products—can have profound and often detrimental effects on reaction yields, biological assay results, and toxicological profiles.[1][2]

This guide eschews a one-size-fits-all approach to purity analysis. Instead, we will explore the strategic application of orthogonal analytical techniques to build a comprehensive and validated purity profile for 6-Bromo-8-iodoquinolin-2(1H)-one. We will delve into the causality behind methodological choices, providing not just protocols, but a logical framework for ensuring the highest degree of scientific integrity.

Anticipating the Adversaries: Potential Impurities in Synthesis

A robust analytical strategy begins with understanding the potential impurities that may arise during the synthesis of the target compound. The synthesis of quinolinone derivatives often involves multi-step sequences, such as the Gould-Jacobs or related cyclization reactions, starting from substituted anilines.[3] Each step is a potential source of impurities.

Common Impurity Classes:

  • Process-Related Impurities:

    • Starting Materials: Incomplete consumption of precursors like substituted 4-bromoanilines.[4][5]

    • Intermediates: Partially cyclized or unreacted intermediates from the synthetic route.

  • Product-Related Impurities:

    • Isomers: Positional isomers resulting from non-selective halogenation or other reactions.

    • Halogen Exchange Products: Species where the bromine or iodine has been displaced or has migrated.

    • Dehalogenated Products: Compounds lacking either the bromo or iodo substituent.

  • Residual Solvents & Reagents: Solvents like DMF or reagents used in purification that are not fully removed.[6]

Understanding these potential impurities is crucial as it informs the selection and optimization of analytical methods designed to resolve and detect them.

A Multi-Pronged Approach: Orthogonal Analytical Techniques

No single analytical technique can provide a complete picture of a compound's purity. Relying on a single method can lead to co-elutions, non-detection of certain impurities, and an ultimately inaccurate assessment. Therefore, we advocate for an orthogonal approach, using techniques that rely on different physicochemical principles. Here, we compare three gold-standard methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Analysis

HPLC is the cornerstone of routine purity assessment, offering excellent resolving power and quantitative precision for non-volatile organic compounds.[7][8]

Causality Behind the Method: We employ Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase (C18) is used with a polar mobile phase. This is the logical choice for 6-Bromo-8-iodoquinolin-2(1H)-one, a moderately polar molecule. A gradient elution—where the mobile phase composition is changed over time—is selected over an isocratic method. This is critical because potential impurities can span a wide range of polarities; a gradient ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and eluted from the column as sharp peaks.[9] A Photo-Diode Array (PDA) detector is superior to a simple UV detector as it provides spectral information, which can help distinguish between different components and identify potential co-eluting peaks.

Experimental Protocol: RP-HPLC-PDA for Purity Determination
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Sample Preparation: Accurately weigh ~5 mg of 6-Bromo-8-iodoquinolin-2(1H)-one and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL stock solution. Filter through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 30% B over 1 minute, and equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: PDA detection at 254 nm. Collect spectra from 200-400 nm.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as the percentage of the main peak area relative to the total area of all peaks (Area % method).

Workflow for HPLC-UV Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh Sample dissolve 2. Dissolve in Diluent weigh->dissolve filter 3. Filter (0.45 µm) dissolve->filter inject 4. Inject into HPLC filter->inject separate 5. Chromatographic Separation (C18 Column) inject->separate detect 6. PDA Detection separate->detect chromatogram 7. Generate Chromatogram detect->chromatogram integrate 8. Integrate Peaks chromatogram->integrate calculate 9. Calculate Area % Purity integrate->calculate

Caption: Workflow for HPLC-UV Purity Analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification

While HPLC-UV can quantify known impurities and detect unknown ones, it provides no structural information. LC-MS is the definitive tool for impurity identification, coupling the separation power of LC with the mass-resolving power of mass spectrometry.[1][10][11]

Causality Behind the Method: By interfacing our established HPLC method with a mass spectrometer, we can obtain the molecular weight of every component as it elutes from the column. We select Electrospray Ionization (ESI) as it is a "soft" ionization technique suitable for polar and thermally labile molecules, minimizing fragmentation and preserving the molecular ion.[12] Using a High-Resolution Mass Spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, is paramount. HRMS provides highly accurate mass measurements (to within 5 ppm), which allows for the confident determination of the elemental composition of an unknown impurity, a critical step in its structural elucidation.[11][12]

Experimental Protocol: LC-HRMS for Impurity Profiling
  • Instrumentation: HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Sample Preparation: Same as for HPLC analysis. A concentration of 0.1 mg/mL is often sufficient.

  • LC Conditions:

    • Use the same column and gradient as the HPLC method.

    • Crucial Modification: The mobile phase buffer must be volatile. Replace any non-volatile buffers (e.g., phosphate) with volatile ones like ammonium formate or ammonium acetate (0.1%).[12] Formic acid is already suitable.

  • MS Conditions:

    • Ionization Mode: ESI, positive and negative modes (run separately to capture all ionizable species).

    • Mass Range: Scan from m/z 100 to 1000.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120°C.

    • Data Acquisition: Full scan mode. For further structural detail, perform tandem MS (MS/MS) experiments on impurity ions to induce fragmentation.[1]

  • Data Analysis: Extract ion chromatograms for expected masses of potential impurities. For unknown peaks, determine the accurate mass from the mass spectrum and use software to predict possible elemental compositions.

Workflow for LC-MS Impurity Identification

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Interpretation prep 1. Sample Prep inject 2. LC Separation prep->inject ionize 3. ESI Ionization inject->ionize analyze 4. Mass Analysis (HRMS) ionize->analyze detect_ms 5. Ion Detection analyze->detect_ms tic 6. Total Ion Chromatogram detect_ms->tic mass_spec 7. Extract Mass Spectrum for each peak tic->mass_spec identify 8. Determine Accurate Mass & Elemental Formula mass_spec->identify

Caption: Workflow for LC-MS Impurity Identification.

Quantitative NMR (qNMR): The Primary Method for Absolute Purity

qNMR stands apart from chromatographic techniques because it is a primary ratio method. It allows for the determination of absolute purity (w/w %) by comparing the integral of an analyte's signal to that of a certified internal standard of known purity, without the need for a reference standard of the analyte itself.[13]

Causality Behind the Method: The fundamental principle of qNMR is that the area of a resonance signal is directly proportional to the number of nuclei giving rise to that signal. By adding a known mass of a stable, non-reactive internal standard with a simple spectrum (e.g., dimethyl sulfone, maleic acid), we can use the integral ratios to calculate the precise amount of our target analyte in the weighed sample.[13] The choice of a high-field spectrometer (e.g., ≥400 MHz) is for sensitivity and dispersion, ensuring baseline resolution of signals. The most critical experimental parameter is the relaxation delay (D1), which must be set to at least 5 times the longest T1 relaxation time of any proton being quantified. This ensures all protons have fully relaxed between pulses, making the resulting integrals directly comparable and the quantification accurate.[14]

Experimental Protocol: Absolute Purity by qNMR
  • Instrumentation: NMR Spectrometer (≥400 MHz) with a high-precision probe.

  • Materials:

    • Analyte: 6-Bromo-8-iodoquinolin-2(1H)-one.

    • Internal Standard (IS): Dimethyl sulfone (DMSO2), certified reference material (>99.5% purity).

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation (Self-Validating System):

    • Accurately weigh (~15 mg) of the analyte into a clean vial using a calibrated analytical balance. Record the weight precisely.

    • Accurately weigh (~5 mg) of the internal standard into the same vial. Record the weight precisely.

    • Dissolve the mixture in a precise volume (~0.7 mL) of DMSO-d6. Ensure complete dissolution.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters:

      • Pulse Angle: 30-90° (a 90° pulse is often used, but a smaller angle can shorten the experiment if D1 is long).

      • Relaxation Delay (D1): ≥ 30 seconds (a conservative value to ensure full relaxation of all protons).

      • Number of Scans: 16-64, to achieve a good signal-to-noise ratio (>250:1 for signals to be integrated).

  • Data Processing and Calculation:

    • Apply a small line broadening factor (e.g., 0.3 Hz).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard (for DMSO2, the singlet at ~3.1 ppm).

    • Calculate the purity using the following formula: Purity (w/w %) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = Mass

      • P = Purity of the internal standard

Workflow for qNMR Absolute Purity Determinationdot

qNMR_Workflow cluster_prep Precise Sample Preparation cluster_acq NMR Acquisition cluster_data Data Processing & Calculation weigh_analyte 1. Accurately Weigh Analyte weigh_is 2. Accurately Weigh Internal Standard weigh_analyte->weigh_is dissolve 3. Dissolve in Deuterated Solvent weigh_is->dissolve acquire 4. Acquire Spectrum with Quantitative Parameters (Long D1) dissolve->acquire process 5. Process Spectrum (Phase, Baseline) acquire->process integrate 6. Integrate Analyte & IS Signals process->integrate calculate 7. Calculate Absolute Purity (w/w %) integrate->calculate

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of Quinolinone-Based Compounds

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities.[1] Among these, quinolinone-based compounds have garnered signi...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities.[1] Among these, quinolinone-based compounds have garnered significant attention in oncology for their potential to combat cancer through diverse mechanisms of action.[2][3] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these promising compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the experimental data that supports their anticancer activity, explore the underlying mechanisms, and discuss the critical transition from laboratory assays to preclinical animal models.

The Promise of Quinolinone Scaffolds in Oncology

Quinoline and its derivatives have demonstrated a remarkable capacity to interfere with cancer cell proliferation and survival.[2] Their mechanisms are varied and potent, including:

  • DNA Intercalation and Topoisomerase Inhibition: Some quinolinone derivatives can insert themselves into the DNA double helix, disrupting replication and transcription.[1] They can also inhibit topoisomerase enzymes, which are crucial for resolving DNA tangles during cell division, leading to catastrophic DNA damage and cell death.[1][4]

  • Enzyme Inhibition: Quinolinone derivatives have been shown to inhibit a variety of kinases and other enzymes that are critical for cancer cell signaling and metabolism.[4] This includes Pim-1 kinase, vascular endothelial growth factor receptors (VEGFR), and epidermal growth factor receptor (EGFR).[4][5]

  • Tubulin Polymerization Inhibition: By interfering with the assembly of microtubules, essential components of the cellular skeleton, certain quinolinone compounds can arrest the cell cycle in the G2/M phase, ultimately leading to programmed cell death (apoptosis).[1]

  • Induction of Apoptosis: Many quinolinone derivatives trigger apoptosis through various pathways, including the activation of caspases and modulation of apoptosis-related genes like BAX and BAD.[6][7]

In Vitro Efficacy: A Foundation for Discovery

The initial assessment of a compound's anticancer potential begins with in vitro studies. These laboratory-based assays provide a controlled environment to evaluate cytotoxicity, mechanism of action, and selectivity against various cancer cell lines.

Common In Vitro Assays and Key Findings:

  • Cytotoxicity Assays (e.g., MTT, MTS): These assays are fundamental for determining the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50). Numerous studies have reported potent cytotoxic activity of quinolinone derivatives against a wide array of human cancer cell lines, including those of the breast (MCF-7), liver (HepG-2), colon (HCT-116), lung (A549), and prostate (PC-3).[2][6][8] For instance, certain pyrano[3,2-c]quinolone compounds have shown strong growth inhibition against liver and breast cancer cell lines.[8]

  • Cell Cycle Analysis: Flow cytometry is a powerful tool to assess how a compound affects the progression of the cell cycle. Several quinolinone derivatives have been found to induce cell cycle arrest, most commonly at the G2/M phase, which is consistent with mechanisms like tubulin polymerization inhibition.[6][9]

  • Apoptosis Assays (e.g., Annexin V-FITC/PI staining, Caspase Activity): These assays confirm that a compound induces programmed cell death. Studies have demonstrated that quinolinone compounds can trigger apoptosis, as evidenced by increased caspase 3/7 activity and changes in cell membrane integrity.[6][7]

  • Mechanism-Specific Assays: To elucidate the precise molecular targets, researchers employ assays such as kinase inhibition assays, DNA intercalation studies, and tubulin polymerization assays.[1][4] For example, some quinolinone-2-carboxamides have been identified as potent Pim-1 kinase inhibitors.[4]

Table 1: Representative In Vitro Cytotoxicity of Quinolinone-Based Compounds

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrano[3,2-c]quinolonesHep-G2 (Liver), MCF-7 (Breast)Moderate to Strong[8]
2H-QuinolinonesMCF-7 (Breast), HepG-2 (Liver)Good Cytotoxicity[6]
2,4-Disubstituted QuinolinesVariousVaries[2]
4,7-Disubstituted QuinolinesSF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[2]
Quinoline-Chalcone HybridsA549 (Lung), K-562 (Leukemia)1.91 - 5.29[5]
Quinolin-8-ylmethanesulfonamide DerivativeA549 (Lung)496[10]

It is important to note that while in vitro studies are invaluable for initial screening and mechanistic insights, they have limitations. These simplified systems do not fully replicate the complex microenvironment of a tumor within a living organism.[11][12]

The Crucial Leap to In Vivo Efficacy

The true test of a potential anticancer drug lies in its performance within a living system. In vivo studies, typically conducted in animal models, are essential to evaluate a compound's pharmacokinetics (how the body processes the drug), pharmacodynamics (how the drug affects the body), overall efficacy, and safety profile.[11]

Common In Vivo Models and Experimental Design:

  • Xenograft Models: The most common approach involves implanting human cancer cells into immunocompromised mice (e.g., nude mice).[13] This allows for the direct assessment of a compound's ability to inhibit the growth of human tumors in a living organism.[13]

  • Syngeneic Models: In this model, mouse cancer cells are implanted into mice with a competent immune system. This is particularly useful for evaluating immunomodulatory effects of anticancer agents.

  • Orthotopic Models: To better mimic the clinical progression of cancer, tumor cells are implanted into the corresponding organ of origin in the animal model.

Key Findings from In Vivo Studies:

Several quinolinone-based compounds that have shown promise in vitro have been further validated in preclinical animal models. For instance, a novel quinoline derivative, 91b1, demonstrated a significant ability to suppress tumor development in a xenograft model.[14][15] Another study on a quinoline compound (QC-4) showed regression of solid tumors and extended survivability in an in vivo model.[7] These studies often report a reduction in tumor volume and weight, as well as prolonged survival of the treated animals compared to control groups.

The In Vitro-In Vivo Correlation (IVIVC): Bridging the Gap

A significant challenge in drug development is the translation of in vitro findings to in vivo outcomes.[11] A strong in vitro-in vivo correlation (IVIVC) is the holy grail, but it is often elusive due to the complexities of a living system.[10][11] Factors that can influence this correlation include:

  • Pharmacokinetics (ADME): A compound's absorption, distribution, metabolism, and excretion (ADME) properties in a living organism can significantly differ from its behavior in a petri dish.

  • Bioavailability: The fraction of the administered drug that reaches the systemic circulation and, ultimately, the tumor site is a critical determinant of in vivo efficacy.

  • Toxicity: A compound may exhibit acceptable toxicity in cell lines but prove to be too toxic in an animal model, limiting its therapeutic window.

  • The Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, blood vessels, and the extracellular matrix within a tumor can influence a drug's efficacy in ways that are not captured by in vitro models.

Despite these challenges, a carefully designed suite of in vitro assays can provide a strong foundation for predicting in vivo success. For example, assessing a compound's metabolic stability in liver microsomes can offer early insights into its potential for rapid clearance in vivo.

Experimental Protocols: A Step-by-Step Approach

To ensure scientific rigor and reproducibility, detailed and validated protocols are essential.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the quinolinone-based compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: Murine Xenograft Model for In Vivo Efficacy

  • Cell Preparation: Harvest human cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the quinolinone-based compound (and vehicle for the control group) via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice, excise the tumors, and measure their final weight. Analyze the data to determine the tumor growth inhibition.

Visualizing the Pathways and Workflows

Understanding the complex biological processes and experimental designs is facilitated by clear visualizations.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Compound Library Compound Library Cytotoxicity Screening Cytotoxicity Screening Compound Library->Cytotoxicity Screening IC50 Determination Hit Compounds Hit Compounds Cytotoxicity Screening->Hit Compounds Mechanism of Action Studies Mechanism of Action Studies Hit Compounds->Mechanism of Action Studies Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Mechanism of Action Studies->Apoptosis Assays Target-Specific Assays Target-Specific Assays Mechanism of Action Studies->Target-Specific Assays Lead Compound Lead Compound Mechanism of Action Studies->Lead Compound Selection Pharmacokinetic Studies Pharmacokinetic Studies Lead Compound->Pharmacokinetic Studies Xenograft Model Efficacy Xenograft Model Efficacy Pharmacokinetic Studies->Xenograft Model Efficacy Toxicity Assessment Toxicity Assessment Xenograft Model Efficacy->Toxicity Assessment Preclinical Candidate Preclinical Candidate Toxicity Assessment->Preclinical Candidate

Caption: A streamlined workflow from in vitro screening to in vivo validation of quinolinone-based compounds.

G Quinolinone Compound Quinolinone Compound Kinase Inhibition Kinase Inhibition Quinolinone Compound->Kinase Inhibition e.g., Pim-1, VEGFR DNA Intercalation DNA Intercalation Quinolinone Compound->DNA Intercalation Topoisomerase Inhibition Topoisomerase Inhibition Quinolinone Compound->Topoisomerase Inhibition Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition Quinolinone Compound->Tubulin Polymerization Inhibition Signal Transduction Blockade Signal Transduction Blockade Kinase Inhibition->Signal Transduction Blockade Replication/Transcription Disruption Replication/Transcription Disruption DNA Intercalation->Replication/Transcription Disruption DNA Damage DNA Damage Topoisomerase Inhibition->DNA Damage G2/M Arrest G2/M Arrest Tubulin Polymerization Inhibition->G2/M Arrest Apoptosis Apoptosis Signal Transduction Blockade->Apoptosis Replication/Transcription Disruption->Apoptosis DNA Damage->Apoptosis G2/M Arrest->Apoptosis

Caption: Key anticancer mechanisms of action for quinolinone-based compounds leading to apoptosis.

Conclusion

Quinolinone-based compounds represent a versatile and promising class of anticancer agents. A robust evaluation of their efficacy requires a multi-faceted approach, beginning with comprehensive in vitro screening to identify potent candidates and elucidate their mechanisms of action. The subsequent transition to in vivo models is a critical step to validate these findings in a more physiologically relevant context. While the correlation between in vitro and in vivo results can be complex, a thorough understanding of a compound's biological activity and pharmacokinetic properties can significantly improve the predictive power of preclinical studies. The continued exploration of this chemical scaffold holds great promise for the development of novel and effective cancer therapies.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Google Scholar.
  • Saeed, A., Abdou, I., Salem, A., Ghattas, M., Atatreh, N., & AlNeyadi, S. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10(1), 1-14. [Link]

  • In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. (2020). Anticancer Agents in Medicinal Chemistry, 20(18), 2304-2315. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). [Journal name, if available].
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). [Journal name, if available].
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  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). [Journal name, if available]. Retrieved February 15, 2026, from [Link]

  • A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. (2025). Naunyn-Schmiedeberg's Archives of Pharmacology, 398(7), 9161-9176. [Link]

  • Some of the quinoline-based derivatives approved for therapy or under clinical trial for treatment of cancer: bosutinib, neratinib, senexin c, and pelitinib. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (2022). Polycyclic Aromatic Compounds, 43(5). [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022). International Journal of Molecular Sciences. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Molecular Diversity. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). Biomolecules. [Link]

  • Molecular target identification of quinolinone based anticancer compounds. (2014). Cancer Research, 74(19 Supplement), 4624. [Link]

  • In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. (n.d.). [Source name, if available]. Retrieved February 15, 2026, from [Link]

  • The translation trap: Overcoming preclinical model challenges for tomorrow's medicines. (2026). [Source name, if available]. Retrieved February 15, 2026, from [Link]

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). Molecules. [Link]

  • In Vitro Models: An Alternative to In Vivo Studies. (2023). Visikol. Retrieved February 15, 2026, from [Link]

  • In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines. (2018). Antimicrobial Agents and Chemotherapy, 62(4). [Link]

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